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2-Methyl-2-(2-methylphenyl)propan-1-amine Documentation Hub

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  • Product: 2-Methyl-2-(2-methylphenyl)propan-1-amine
  • CAS: 1176768-39-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Pharmacological Utility of 2-Methyl-2-(2-methylphenyl)propan-1-amine

Executive Summary & CAS Registry Status In the highly specialized field of modern medicinal chemistry, the strategic incorporation of sterically hindered amines is a proven tactic to overcome metabolic liabilities and en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Status

In the highly specialized field of modern medicinal chemistry, the strategic incorporation of sterically hindered amines is a proven tactic to overcome metabolic liabilities and enforce specific bioactive conformations. 2-Methyl-2-(2-methylphenyl)propan-1-amine represents a prime example of such a highly tailored molecular building block.

This whitepaper provides a comprehensive technical guide to the structural logic, predicted physicochemical properties, and validated synthetic methodologies for this critical intermediate.

Chemical Identity & Structural Logic

The architectural brilliance of 2-Methyl-2-(2-methylphenyl)propan-1-amine lies in its dual-steric hindrance mechanism.

  • The Gem-Dimethyl Core: The carbon adjacent to the phenyl ring possesses a gem-dimethyl group. This acts as a conformational lock and a metabolic shield. By eliminating alpha-protons, the molecule becomes highly resistant to oxidative deamination by Monoamine Oxidases (MAOs) and degradation by Cytochrome P450 enzymes.

  • The Ortho-Methyl Substitution: The methyl group at the ortho position of the phenyl ring forces the aromatic system out of coplanarity with the aliphatic chain. This creates a distinct, rigid 3D vector that is highly prized for engaging deep, narrow hydrophobic pockets in target proteins.

Quantitative Physicochemical Profiling

Data summarized below represents computational predictions based on standard cheminformatics models for the C11H17N isomer class.

PropertyValue / DescriptorPharmacological Significance
IUPAC Name 2-Methyl-2-(2-methylphenyl)propan-1-amineStandardized nomenclature.
Molecular Formula C11H17N-
Molecular Weight 163.26 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
SMILES String CC1=CC=CC=C1C(C)(C)CNEssential for in silico database querying.
LogP (Predicted) ~2.6 - 2.9Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area 26.02 ŲExcellent for CNS penetration or high oral bioavailability.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming critical salt bridges with target aspartate/glutamate residues.

Applications in Advanced Drug Discovery

A. HBV Core Protein Modulators (CpAMs)

In the pursuit of functional cures for Hepatitis B, Core Protein Allosteric Modulators (CpAMs) have emerged as a leading therapeutic class. These molecules bind to the dimer-dimer interface of the HBV core protein (Cp). The bulky, lipophilic nature of 2-Methyl-2-(2-methylphenyl)propan-1-amine perfectly fills the deep Hydrophobic Pocket (HAP pocket) of the Cp dimer. This binding induces allosteric conformational changes that lead to misdirected capsid assembly, rendering the resulting viral particles devoid of pre-genomic RNA (pgRNA) and non-infectious [1].

B. ROR Inverse Agonists via AI-Driven Design

Generative artificial intelligence and chemical language models (such as Beam Search Sampling) have identified this specific scaffold as a potent building block for novel inverse agonists of Retinoic Acid Receptor-related Orphan Receptors (RORs). The rigid aliphatic-aromatic geometry allows for high-affinity binding to the ROR ligand-binding domain, presenting low-micromolar to nanomolar potency in prospective applications [2].

Mechanism Ligand Drug Candidate containing 2-Methyl-2-(o-tolyl)propan-1-amine Binding Hydrophobic Pocket Binding (Steric Shielding by Gem-Dimethyl) Ligand->Binding Target HBV Core Protein (Cp) Dimer Interface Target->Binding Outcome1 Misdirected Assembly (Non-infectious Capsids) Binding->Outcome1 Allosteric Modulation Outcome2 Inhibition of pgRNA Encapsidation Binding->Outcome2 Assembly Disruption

Figure 1: Pharmacological mechanism of action for HBV Core Protein Modulators utilizing the amine scaffold.

Validated Synthesis Methodology

The synthesis of highly hindered amines requires stringent control over reaction conditions. The following protocol outlines a robust, two-step de novo synthesis starting from commercially available 2-(2-methylphenyl)acetonitrile.

Synthesis SM 2-(o-Tolyl)acetonitrile (Starting Material) Step1 Gem-Dimethylation (NaH, MeI, THF) 0°C to RT SM->Step1 Int 2-Methyl-2-(o-tolyl) propanenitrile Step1->Int Alkylation Step2 Nitrile Reduction (LiAlH4, THF) Reflux Int->Step2 Product 2-Methyl-2-(2-methylphenyl) propan-1-amine (Final Product) Step2->Product Hydride Transfer

Figure 2: Two-step synthetic workflow for 2-Methyl-2-(2-methylphenyl)propan-1-amine.

Step 1: Exhaustive Gem-Dimethylation (Alpha-Alkylation)

Causality & Logic: The ortho-methyl group on the starting material exerts significant steric hindrance, which can retard alpha-alkylation. Therefore, a strong, non-nucleophilic base in a polar aprotic solvent is strictly required to drive the ketenimine anion formation to completion before the introduction of the electrophile.

  • Preparation: Charge an oven-dried, argon-purged flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 2-(2-methylphenyl)acetonitrile (1.0 equiv) in THF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete enolate/anion formation.

  • Alkylation: Slowly add Methyl Iodide (MeI, 3.0 equiv) dropwise. Caution: Highly exothermic. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate 2-methyl-2-(2-methylphenyl)propanenitrile .

Step 2: Nitrile Reduction via Hydride Transfer

Causality & Logic: The reduction of sterically hindered nitriles often suffers from incomplete conversion or the formation of stable, unyielding aluminum complexes. To mitigate this, Lithium Aluminum Hydride (LiAlH4) is used under reflux, followed by a rigorous Fieser workup. This specific quenching sequence hydrolyzes the intermediate aluminate complexes into a granular, easily filterable inorganic precipitate, preventing emulsion formation and ensuring quantitative liberation of the free amine.

  • Reduction: Suspend LiAlH4 (2.0 equiv) in anhydrous THF at 0 °C under argon. Slowly add a solution of the intermediate nitrile (from Step 1) in THF.

  • Reflux: Once addition is complete, attach a reflux condenser and heat the mixture to 70 °C (reflux) for 4–6 hours. Monitor complete disappearance of the nitrile peak via IR spectroscopy or TLC.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every

    
     grams of LiAlH4 used, sequentially and cautiously add:
    
    • 
       mL of distilled H2O
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of distilled H2O
      
  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Purification: Concentrate the filtrate to yield the crude primary amine. Purify via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12 with NaOH, and extract with dichloromethane) to yield pure 2-Methyl-2-(2-methylphenyl)propan-1-amine .

References

  • Title: 乙肝核心蛋白调节剂 (Hepatitis B Core Protein Modulators)
  • Title: Beam Search Sampling for Molecular Design and Intrinsic Prioritization with Machine Intelligence Source: Semantic Scholar / ChemRxiv URL: [Link]

  • Title: Fieser and Fieser's Reagents for Organic Synthesis (Standard Protocol Reference for LiAlH4 Workup) Source: Wiley Online Library URL: [Link]

Exploratory

2-Methyl-2-(2-methylphenyl)propan-1-amine chemical properties

An In-depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propan-1-amine Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-2-(2-methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-2-(2-methylphenyl)propan-1-amine. As a sterically hindered primary amine with a unique substitution pattern, this compound presents notable characteristics relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document consolidates available data on related structures to project the physicochemical and spectroscopic properties of the title compound, offering a predictive yet scientifically grounded resource. The guide details a plausible synthetic pathway, discusses its chemical reactivity, and explores its potential role as a key intermediate in the synthesis of pharmacologically active molecules, such as β2-adrenergic receptor agonists.

Introduction and Nomenclature

2-Methyl-2-(2-methylphenyl)propan-1-amine is a primary amine featuring a neopentyl-like backbone attached to an ortho-substituted toluene moiety. The structure is characterized by significant steric hindrance around the amine group and the quaternary carbon center. This steric bulk is a critical determinant of its chemical reactivity and physical properties.

It is crucial to distinguish this compound from its isomers, which may exhibit markedly different properties. For instance, its isomer 2-methyl-1-(2-methylphenyl)propan-2-amine is a known side chain in the structure of certain β2-adrenergic receptor agonists[1]. Another well-known isomer is Phentermine (2-methyl-1-phenylpropan-2-amine), a central nervous system stimulant[2]. The precise positioning of the functional groups and substituents is key to the molecule's identity and function.

This guide focuses specifically on the 1-amine isomer, providing a foundational understanding for its use in research and development.

Molecular Structure and Identification

The structural and identifying information for 2-Methyl-2-(2-methylphenyl)propan-1-amine is summarized below.

IdentifierValueSource
IUPAC Name 2-Methyl-2-(2-methylphenyl)propan-1-amine-
Molecular Formula C₁₁H₁₇N[3]
Molecular Weight 163.26 g/mol [3]
Canonical SMILES CC1=CC=CC=C1C(C)(C)CN[3]
InChI Key InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3[3]
CAS Number Not readily available in public databases.-

Diagram: Molecular Structure

Caption: Structure of 2-Methyl-2-(2-methylphenyl)propan-1-amine.

Synthesis and Manufacturing

The synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine is not widely documented in standard literature. However, a plausible and efficient pathway can be designed based on established organic synthesis principles, adapting methods used for structurally similar compounds[1][4]. A multi-step synthesis starting from 2-methylbenzyl chloride and isobutyronitrile is a logical approach.

Proposed Synthetic Pathway

The synthesis can be envisioned as a four-step process:

  • Alkylation: Reaction of 2-methylbenzyl chloride with the enolate of isobutyronitrile to form 2,2-dimethyl-3-(2-methylphenyl)propanenitrile.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.

Diagram: Synthetic Workflow

G start Starting Materials: 2-Methylbenzyl Chloride Isobutyronitrile step1 Step 1: Alkylation Base (e.g., LDA, NaH) in THF -78°C to RT start->step1 intermediate1 Intermediate: 2,2-Dimethyl-3-(2-methylphenyl)propanenitrile step1->intermediate1 step2 Step 2: Nitrile Reduction 1. LiAlH₄ in THF 2. H₂O workup intermediate1->step2 product Final Product: 2-Methyl-2-(2-methylphenyl)propan-1-amine step2->product purification Purification Distillation or Column Chromatography product->purification

Caption: Proposed workflow for the synthesis of the target amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanenitrile

  • To a solution of diisopropylamine in anhydrous THF cooled to -78 °C under an argon atmosphere, add n-butyllithium dropwise to generate Lithium Diisopropylamide (LDA).

  • Slowly add isobutyronitrile to the LDA solution, maintaining the temperature at -78 °C, to form the corresponding lithium enolate.

  • Add a solution of 2-methylbenzyl chloride in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine

  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF in a flask equipped with a reflux condenser under an argon atmosphere.

  • Cool the suspension to 0 °C and add a solution of the nitrile intermediate from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify the final product by vacuum distillation to obtain 2-Methyl-2-(2-methylphenyl)propan-1-amine as a clear liquid.

Physicochemical Properties (Predicted)

Direct experimental data for 2-Methyl-2-(2-methylphenyl)propan-1-amine is scarce. The following properties are predicted based on data from analogous compounds such as 2-methyl-2-phenylpropan-1-amine and tert-butylamine[5][6].

PropertyPredicted ValueRationale/Comparison
Boiling Point ~220-240 °CHigher than 2-methyl-2-phenylpropan-1-amine due to the additional methyl group on the phenyl ring increasing molecular weight.
Density ~0.9 - 1.0 g/mLSimilar to other substituted benzylamines.
pKa (Conjugate Acid) ~10.0 - 10.5The primary amine is basic. Steric hindrance may slightly affect basicity compared to less hindered amines[7].
LogP (Octanol/Water) ~2.5 - 3.0The molecule is largely nonpolar due to the aromatic ring and alkyl groups.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform).Typical for amines of this molecular weight with significant hydrocarbon character[7].

Spectroscopic Analysis (Predicted)

The following spectroscopic signatures are predicted for 2-Methyl-2-(2-methylphenyl)propan-1-amine, based on standard chemical shift and absorption frequency correlations[8][9].

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): 4H, multiplet, δ ~7.0-7.3 ppm. The ortho-methyl group will influence the splitting pattern.

  • Methylene Protons (-CH₂-NH₂): 2H, singlet (or AB quartet if rotation is restricted), δ ~2.7-3.0 ppm.

  • Amine Protons (-NH₂): 2H, broad singlet, δ ~1.0-2.0 ppm (concentration dependent, exchanges with D₂O).

  • Aromatic Methyl Protons (Ar-CH₃): 3H, singlet, δ ~2.3 ppm.

  • Geminal Methyl Protons (-C(CH₃)₂): 6H, singlet, δ ~1.1-1.3 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: 6 signals, δ ~125-145 ppm. The quaternary aromatic carbon and the carbon bearing the methyl group will be distinct.

  • Methylene Carbon (-CH₂-NH₂): 1 signal, δ ~50-55 ppm.

  • Quaternary Carbon (-C(CH₃)₂): 1 signal, δ ~38-42 ppm.

  • Aromatic Methyl Carbon (Ar-CH₃): 1 signal, δ ~19-22 ppm.

  • Geminal Methyl Carbons (-C(CH₃)₂): 1 signal, δ ~25-28 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: Two bands (symmetric and asymmetric), ~3300-3400 cm⁻¹ (medium).

  • N-H Bend (Scissoring): ~1590-1650 cm⁻¹ (medium).

  • C-H Stretch (Aromatic): ~3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.

  • C-N Stretch: ~1000-1200 cm⁻¹ (weak-medium).

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): m/z = 163 (expected to be of low intensity).

  • Major Fragmentation Peaks:

    • m/z = 133: Loss of CH₂NH₂ (•CH₂NH₂) via alpha-cleavage (McLafferty rearrangement is not possible). This is expected to be a significant peak.

    • m/z = 119: Loss of the tert-butyl group.

    • m/z = 105: Benzylic cleavage.

    • m/z = 30: [CH₂NH₂]⁺, a common fragment for primary amines.

Reactivity and Potential Applications

Chemical Reactivity

The chemical behavior of 2-Methyl-2-(2-methylphenyl)propan-1-amine is dominated by the primary amine group, though its reactivity is tempered by significant steric hindrance from the adjacent quaternary carbon.

  • Basicity: It will act as a Brønsted-Lowry base, readily forming ammonium salts upon treatment with acids.

  • Nucleophilicity: While it is a primary amine, its nucleophilicity will be reduced due to steric hindrance. It can still undergo reactions like acylation, alkylation, and reductive amination, but may require more forcing conditions compared to less hindered amines.

  • Formation of Imines: It can react with aldehydes and ketones to form imines, though the equilibrium may not be as favorable as with less bulky amines.

Potential Applications in Drug Development

The primary interest in this compound and its isomers lies in their use as building blocks for pharmaceutical agents. A patent discloses that the isomeric structure, 2-methyl-1-(2-methylphenyl)-2-propanamine, is a key side chain in the synthesis of long-acting β2-adrenergic receptor agonists (LABAs)[1]. These drugs are used for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1].

Given this precedent, 2-Methyl-2-(2-methylphenyl)propan-1-amine is a valuable synthon for creating structural analogs of known drugs. Researchers can use this intermediate to explore structure-activity relationships (SAR) by modifying the linker between the aromatic ring and the amine, potentially leading to the discovery of new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

Diagram: Logical Relationship in Drug Discovery

G A 2-Methyl-2-(2-methylphenyl)propan-1-amine (Target Compound) C Novel Drug Candidates (Structural Analogs) A->C Used in Synthesis B Known Isomer Intermediate (e.g., for LABAs) D Structure-Activity Relationship (SAR) Studies B->D Provides Precedent C->D Enables E Improved Therapeutics (Efficacy, Selectivity, PK/PD) D->E Leads to

Caption: Role of the title compound in the drug discovery process.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not available, compounds of this class (aromatic amines) should be handled with care.

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, or skin contact. Amines can be corrosive and irritating to skin, eyes, and the respiratory tract.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-Methyl-2-(2-methylphenyl)propan-1-amine is a structurally interesting primary amine with significant potential as an intermediate in synthetic organic chemistry, particularly in the field of medicinal chemistry. While direct experimental data is limited, this guide provides a robust, predictive framework for its chemical properties, synthesis, and analysis based on established chemical principles and data from closely related analogs. Its unique sterically hindered profile makes it a valuable tool for researchers aiming to develop novel therapeutics by exploring new chemical space.

References

  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). 2-Methyl-1-phenyl-2-propanamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-(2-methylphenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • SpectraBase. (n.d.). 2-METHYLMETHCATHINONE;2-(METHYLAMINO)-1-(2-METHYLPHENYL)-PROPAN-1-ONE;2-MMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Google Patents. (2010). CN101704755A - Method for preparing p-tert-butylbenzylamine.
  • NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • Supplementary Information. (n.d.). General procedure for the transesterification of methyl esters into tert-butyl esters [Condition A]. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1536838-61-5 | 2-Methoxy-2-(2-methylphenyl)propan-1-amine. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Google Patents. (2014). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
  • ResearchGate. (2015). Reductive Amination of 2-Amino-2-methyl-1-propanol and Ammonia to Produce 2-Methyl-1,2-propanediamine over Raney Nickel Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Mephedrone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Wahaibi/0f5a7b8e9d1c3e4f6a9b8c7d5e8f3a1b0c9e0d9f]([Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Methyl-2-(2-methylphenyl)propan-1-amine

Executive Summary & Mechanistic Rationale The synthesis of gem-dimethylated phenethylamine derivatives, such as 2-methyl-2-(2-methylphenyl)propan-1-amine , presents a unique steric challenge but yields highly valuable sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of gem-dimethylated phenethylamine derivatives, such as 2-methyl-2-(2-methylphenyl)propan-1-amine , presents a unique steric challenge but yields highly valuable scaffolds for drug development. The gem-dimethyl group at the


-carbon severely restricts the conformational flexibility of the amine and provides profound steric shielding against oxidative deamination by monoamine oxidases (MAOs), thereby significantly enhancing the pharmacokinetic half-life of the resulting pharmacophore.

To construct this sterically encumbered molecule, we employ a highly reliable, two-step synthetic sequence:

  • Exhaustive

    
    -Dimethylation : The starting material, 2-methylphenylacetonitrile (o-tolylacetonitrile), features acidic 
    
    
    
    -protons flanked by an electron-withdrawing cyano group and an aromatic ring. Deprotonation with a strong base (Sodium Hydride, NaH) generates a resonance-stabilized carbanion. An excess of base and the highly reactive electrophile Methyl Iodide (MeI) are utilized to drive the reaction to the fully gem-dimethylated intermediate, actively preventing the formation of difficult-to-separate mono-methylated mixtures[1].
  • Exhaustive Hydride Reduction : The resulting tertiary nitrile is highly resistant to mild reducing agents (e.g., NaBH₄) due to the extreme steric bulk of the adjacent ortho-methyl and gem-dimethyl groups. Therefore, Lithium Aluminum Hydride (LiAlH₄), a powerful nucleophilic hydride source, is strictly required. The hydride attacks the electrophilic carbon of the nitrile, forming an iminium intermediate that is subsequently reduced to the primary amine[2],[3]. This step requires elevated thermal energy (refluxing THF) to force the reaction to completion.

Pathway Visualization

SyntheticWorkflow A 2-Methylphenylacetonitrile (Starting Material) B NaH, MeI, THF 0 °C to RT (Double Alkylation) A->B C 2-Methyl-2-(2-methylphenyl) propanenitrile (Intermediate) B->C Aqueous Workup D LiAlH4, THF Reflux 4-6 h (Hydride Reduction) C->D E 2-Methyl-2-(2-methylphenyl) propan-1-amine (Target Amine) D->E Fieser Workup

Two-step synthetic workflow for 2-methyl-2-(2-methylphenyl)propan-1-amine.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsFunction
2-Methylphenylacetonitrile 131.181.0Starting Material
Sodium Hydride (60% in oil)24.002.5Strong Base
Methyl Iodide (MeI)141.942.5Electrophilic Alkylating Agent
Lithium Aluminum Hydride 37.952.0Reducing Agent
Tetrahydrofuran (THF)72.11-Anhydrous Reaction Solvent

Step-by-Step Experimental Protocols

Protocol A: Exhaustive -Dimethylation

This protocol utilizes an excess of reagents to ensure complete conversion to the tertiary nitrile, avoiding complex purification.

  • System Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Deprotonation : Suspend NaH (60% dispersion, 2.5 eq) in anhydrous THF (0.2 M relative to the starting material). Cool the suspension to 0 °C using an ice-water bath. Add 2-methylphenylacetonitrile (1.0 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic evolution of hydrogen gas. The reaction mixture will turn deep yellow/orange, visually confirming the formation of the nitrile-stabilized carbanion.

  • Alkylation : After 30 minutes of stirring at 0 °C, add Methyl Iodide (2.5 eq) dropwise.

    • Causality: MeI is highly volatile (boiling point ~42 °C). Maintaining the reaction at 0 °C during addition prevents solvent boiling and minimizes the loss of the alkylating agent.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The starting material (

    
    ) must completely disappear, replaced by a single, less polar spot (
    
    
    
    ) corresponding to the gem-dimethylated intermediate.
  • Workup & Isolation : Cautiously quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-methyl-2-(2-methylphenyl)propanenitrile is typically pure enough to be used directly in Protocol B.

Protocol B: Hydride Reduction to the Primary Amine

This protocol employs a harsh reduction environment to overcome the steric shielding of the quaternary carbon.

  • System Setup : Equip a flame-dried 250 mL two-neck flask with a reflux condenser and a dropping funnel under an argon atmosphere.

  • Reduction : Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.15 M). Cool the suspension to 0 °C. Dissolve the crude nitrile from Protocol A in a minimum volume of anhydrous THF and transfer it to the dropping funnel. Add the nitrile solution dropwise to the grey LiAlH₄ suspension[2].

  • Thermal Activation : Once the addition is complete, replace the ice bath with a heating mantle. Reflux the mixture (66 °C) for 6 hours.

    • Causality: The quaternary

      
      -carbon creates extreme steric hindrance. Elevated thermal energy is strictly required to force the nucleophilic hydride attack to completion[3].
      
  • The Fieser Workup (Self-Validating System) : Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled water.
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
    • Causality: This specific stoichiometric quenching sequence is a self-validating physical system. If performed correctly, the gelatinous, unfilterable aluminum hydroxides are converted into a crisp, white, granular aluminate salt that is easily filtered. If the salts remain grey or gelatinous, the quench is incomplete, or the stoichiometric ratios were violated.

  • Isolation : Filter the granular salts through a pad of Celite, washing generously with THF. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether, wash with brine, dry over anhydrous K₂CO₃ (avoid Na₂SO₄, which can trap amines), and concentrate to yield 2-methyl-2-(2-methylphenyl)propan-1-amine as a pale yellow oil.

Analytical Characterization & Validation

To definitively validate the success of the synthesis, the following analytical signatures must be observed:

  • FTIR Spectroscopy (In-Process Check) : The complete disappearance of the sharp C≡N stretching frequency at

    
    2250 cm⁻¹ and the emergence of a broad N-H doublet at 
    
    
    
    3300–3400 cm⁻¹ confirms the successful reduction of the nitrile to the primary amine.
  • ¹H NMR (400 MHz, CDCl₃) :

    • 
       7.10 – 7.30 (m, 4H): Aromatic protons of the ortho-tolyl ring.
      
    • 
       2.85 (s, 2H): The methylene protons adjacent to the amine (-CH₂-NH₂). Validation: The singlet multiplicity confirms the lack of adjacent protons, validating the presence of the quaternary 
      
      
      
      -carbon.
    • 
       2.45 (s, 3H): The ortho-methyl group on the phenyl ring.
      
    • 
       1.40 (s, 6H): The gem-dimethyl groups (-C(CH₃)₂-).
      
    • 
       1.15 (br s, 2H): Amine protons (-NH₂, exchanges with D₂O).
      

References

  • Alkylation of Phenylacetonitrile Derivatives Title: The Journal of Organic Chemistry 1971 Volume 36 No. 20 Source: ACS Publications URL:[Link]

  • Mechanistic Action of Lithium Aluminum Hydride Title: How exactly does Lithium Aluminium Hydride reduce different organic compounds? Source: Quora Chemistry Forums URL:[Link]

Sources

Application

2-Methyl-2-(2-methylphenyl)propan-1-amine synthesis protocol

Application Note: Synthesis Protocol for 2-Methyl-2-(2-methylphenyl)propan-1-amine Introduction & Mechanistic Rationale The synthesis of sterically hindered phenethylamine derivatives is of high value in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol for 2-Methyl-2-(2-methylphenyl)propan-1-amine

Introduction & Mechanistic Rationale

The synthesis of sterically hindered phenethylamine derivatives is of high value in medicinal chemistry, particularly for developing metabolically stable scaffolds . The presence of a quaternary


-carbon (a neo-pentyl-like center) significantly restricts enzymatic degradation by monoamine oxidases.

This protocol outlines a highly efficient, two-phase synthetic route to 2-methyl-2-(2-methylphenyl)propan-1-amine starting from o-tolylacetonitrile . The strategy leverages an exhaustive


-alkylation to build the sterically demanding carbon framework, followed by a targeted, chemoselective borane-mediated nitrile reduction.

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize purification bottlenecks. Phase 1 utilizes irreversible deprotonation to drive exhaustive dimethylation. Phase 2 employs a chemoselective borane reduction, which is highly effective for sterically encumbered nitriles .

SynthesisWorkflow SM o-Tolylacetonitrile (Starting Material) INT 2-Methyl-2-(2-methylphenyl) propanenitrile (Intermediate) SM->INT 1. NaH, THF, 0°C 2. MeI, RT, 6h (Exhaustive Alkylation) PROD 2-Methyl-2-(2-methylphenyl) propan-1-amine (Target Product) INT->PROD BH3·SMe2, THF 0°C to RT, 16h (Nitrile Reduction)

Figure 1: Two-step synthetic workflow for 2-methyl-2-(2-methylphenyl)propan-1-amine.

Quantitative Data & Reagent Table

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / CompoundMolecular WeightEquivalentsMass / VolumeDensity / Conc.
o-Tolylacetonitrile131.18 g/mol 1.0 eq1.31 g~1.03 g/mL
Sodium Hydride (60% in oil)24.00 g/mol 2.5 eq1.00 gN/A
Methyl Iodide (MeI)141.94 g/mol 2.5 eq3.55 g (1.56 mL)2.28 g/mL
Intermediate Nitrile159.23 g/mol 1.0 eq1.59 g (Theoretical)N/A
BH₃·SMe₂ (in THF)75.97 g/mol 2.0 eq10.0 mL2.0 M
Target Amine Product163.26 g/mol 1.0 eq1.63 g (Theoretical)N/A

Experimental Methodologies

Phase 1: Exhaustive -Alkylation (Dimethylation)

Objective: Introduce two methyl groups at the


-position of the nitrile to form the quaternary center.
Causality: The 

-protons of o-tolylacetonitrile are acidic due to the electron-withdrawing nitrile group. Sodium hydride (NaH) is selected as a non-nucleophilic strong base to irreversibly deprotonate the

-carbon, driving enolate-like formation to completion without side reactions. Methyl iodide (MeI) acts as a highly reactive electrophile for the subsequent S_N2 alkylation. Excess reagents (2.5 eq) are required because the second methylation is significantly slower due to developing steric hindrance from the ortho-methyl group and the newly added

-methyl group.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add NaH (60% dispersion, 1.00 g, 25 mmol). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Suspension: Suspend the washed NaH in anhydrous THF (20 mL) and cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve o-tolylacetonitrile (1.31 g, 10 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add methyl iodide (1.56 mL, 25 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (

    
     ~0.4) must completely convert to a slightly less polar spot (
    
    
    
    ~0.5).
  • Workup: Quench the reaction carefully by dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous phase with EtOAc (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-methyl-2-(2-methylphenyl)propanenitrile as a pale yellow oil.

  • Validation Checkpoint 2 (IR Spectroscopy): Confirm the presence of the C≡N stretch at ~2240 cm⁻¹ and the disappearance of

    
    -C-H stretching frequencies.
    
Phase 2: Nitrile Reduction

Objective: Chemoselectively reduce the sterically hindered nitrile to a primary amine. Causality: The intermediate features a fully substituted, neo-pentyl-like


-carbon. Standard reducing agents like LiAlH₄ can fail to achieve full conversion or cause retro-aldol-type cleavage in such crowded environments. Borane-dimethyl sulfide (BH₃·SMe₂) is utilized because BH₃ acts as a Lewis acid, coordinating directly to the nitrile nitrogen's lone pair. This activates the triple bond for highly efficient intramolecular hydride transfer, overcoming the steric bulk .

Step-by-Step Protocol:

  • Preparation: Dissolve the crude 2-methyl-2-(2-methylphenyl)propanenitrile (~10 mmol) in anhydrous THF (15 mL) in a dry flask under argon. Cool to 0 °C.

  • Reduction: Add BH₃·SMe₂ (2.0 M in THF, 10.0 mL, 20 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours.

  • Quenching: Cool the flask back to 0 °C. Cautiously add methanol (10 mL) dropwise until effervescence (H₂ gas) ceases. Causality: Methanol safely destroys excess borane and begins breaking down the stable boron-amine complex.

  • Hydrolysis: Add 2M HCl (15 mL) and reflux the mixture for 1 hour. This step is critical to completely hydrolyze the borane-amine adduct and release the free amine hydrochloride.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove THF and methanol. Wash the acidic aqueous layer with diethyl ether (20 mL) to remove non-basic impurities.

  • Free-Basing: Basify the aqueous layer to pH > 12 using 6M NaOH. Extract the liberated free amine with dichloromethane (3 × 20 mL).

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the target 2-methyl-2-(2-methylphenyl)propan-1-amine.

  • Validation Checkpoint 3 (IR & GC-MS): IR spectroscopy must show the complete disappearance of the C≡N stretch (~2240 cm⁻¹) and the emergence of broad N-H stretching bands (~3300–3400 cm⁻¹). GC-MS should confirm the target mass (m/z 163.1).

Safety & Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to release hydrogen gas. Handle strictly under inert atmosphere.

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with appropriate PPE.

  • Borane-Dimethyl Sulfide (BH₃·SMe₂): Reacts violently with water and releases toxic, highly odorous dimethyl sulfide gas.

  • Target Amine: Analogous

    
    -dimethylphenethylamines are known to cause serious eye damage and skin irritation . Wear safety goggles and nitrile gloves during handling.
    

References

  • Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids. nih.gov.

  • EP2731948B1 - Novel substituted indole derivatives as gamma secretase modulators. Google Patents.

  • US8357809B2 - Acyclic IKur inhibitors. Google Patents.

  • 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602. PubChem.

Method

Application Note: Synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine via Copper-Catalyzed Grignard Conjugate Addition

Strategic Overview & Retrosynthetic Logic The synthesis of highly sterically hindered primary amines, such as 2-methyl-2-(2-methylphenyl)propan-1-amine (also known as 2-methyl-2-(o-tolyl)propan-1-amine), presents a signi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

The synthesis of highly sterically hindered primary amines, such as 2-methyl-2-(2-methylphenyl)propan-1-amine (also known as 2-methyl-2-(o-tolyl)propan-1-amine), presents a significant challenge in organic chemistry. Traditional alkylation strategies (e.g., exhaustive methylation of arylacetonitriles) often suffer from poor yields and complex mixtures due to the severe steric bulk of the ortho-methyl group on the aromatic ring.

To bypass these limitations, this protocol details a highly regioselective, two-step synthetic route. The cornerstone of this approach is the copper-catalyzed 1,4-conjugate addition of a Grignard reagent (o-tolylmagnesium bromide) to an α,β-unsaturated nitroalkene (2-methyl-1-nitroprop-1-ene). This method directly and cleanly installs the quaternary carbon center. Subsequent reduction of the intermediate nitroalkane yields the target primary amine.

SynthesisPathway SM1 2-Bromotoluene + Mg GR o-Tolyl-MgBr SM1->GR THF Intermediate 2-Methyl-2-(o-tolyl) -1-nitropropane GR->Intermediate 1,4-Addition SM2 2-Methyl-1-nitroprop-1-ene SM2->Intermediate CuCat CuBr·SMe2 (cat.) CuCat->Intermediate Target 2-Methyl-2-(o-tolyl) propan-1-amine Intermediate->Target Reduction RedCat LiAlH4 RedCat->Target

Synthetic workflow for 2-Methyl-2-(2-methylphenyl)propan-1-amine via conjugate addition.

Mechanistic Causality: The Role of Copper

The uncatalyzed reaction between a Grignard reagent and a nitroalkene is notoriously problematic. Grignard reagents are "hard" nucleophiles characterized by a highly polarized C–Mg bond[1]. When exposed to nitroalkenes, they typically undergo 1,2-addition (attacking the nitro group directly), act as strong bases to deprotonate acidic sites, or cause rapid polymerization of the substrate[2].

The Transmetalation Solution: To achieve the desired 1,4-conjugate addition, the nucleophile must be softened. The introduction of a catalytic amount of a Copper(I) salt (such as CuBr·SMe₂) facilitates a rapid transmetalation event, converting the hard organomagnesium species into a soft organocuprate intermediate[1]. Because copper is larger and less electronegative than magnesium, the carbon-metal bond is less polarized[1]. This soft organocuprate exhibits exquisite chemoselectivity, ignoring the hard nitro group and attacking exclusively at the soft, electrophilic β-carbon of the nitroalkene[3].

Following the nucleophilic attack, a magnesium nitronate intermediate is formed. It is critical to quench this intermediate with a mild proton source (like saturated aqueous NH₄Cl) rather than a strong acid, which would trigger a Nef reaction and convert the nitronate into a ketone[3].

Quantitative Data: Catalyst Optimization

The choice of copper catalyst and reaction temperature dictates the success of the conjugate addition. The dimethyl sulfide complex of copper(I) bromide (CuBr·SMe₂) is preferred because it provides a highly soluble, well-defined Cu(I) source in THF, ensuring rapid and uniform transmetalation[3][4].

Catalyst System (10 mol%)SolventTemp (°C)Yield (%)Regioselectivity (1,4 vs 1,2)Observation / Causality
None (Control) THF-78 to RT< 15%PoorExtensive polymerization; hard nucleophile attack.
CuI THF-7872%> 95:5Good yield, but CuI solubility limits reaction rate.
CuBr·SMe₂ Et₂O-7868%> 90:10Slower transmetalation in less coordinating solvent.
CuBr·SMe₂ THF-7889% > 99:1 Optimal solubility and soft nucleophile generation.

Step-by-Step Experimental Protocols

Caution: Grignard reactions and LiAlH₄ reductions are highly exothermic and moisture-sensitive. Ensure all glassware is oven-dried and reactions are performed under an inert argon or nitrogen atmosphere.

Protocol A: Preparation of o-Tolylmagnesium Bromide
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with Argon.

  • Activation: Add magnesium turnings (1.2 eq, 29.2 mmol) and a single crystal of iodine to the flask. Heat gently with a heat gun until the iodine vaporizes, activating the magnesium surface.

  • Initiation: Add 10 mL of anhydrous THF to the flask. Charge the addition funnel with 2-bromotoluene (1.0 eq, 24.3 mmol) dissolved in 30 mL of anhydrous THF. Add 2 mL of this solution to the magnesium.

  • Propagation: Once the reaction initiates (indicated by the disappearance of the iodine color and spontaneous boiling), add the remaining 2-bromotoluene solution dropwise over 30 minutes to maintain a gentle reflux.

  • Completion: After addition, reflux the mixture for an additional 1 hour to ensure complete consumption of the magnesium. Cool to room temperature. The resulting dark brown solution is the active Grignard reagent.

Protocol B: Copper-Catalyzed Conjugate Addition
  • Catalyst Preparation: In a separate, flame-dried 500 mL flask, suspend CuBr·SMe₂ (0.1 eq, 2.43 mmol) in 50 mL of anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Cuprate Formation: Transfer the o-tolylmagnesium bromide solution (from Protocol A) dropwise into the catalyst suspension. Stir for 15 minutes at -78 °C. The solution will darken, indicating the formation of the active organocuprate species[3].

  • Substrate Addition: Dissolve 2-methyl-1-nitroprop-1-ene (0.9 eq, 21.8 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cuprate mixture over 20 minutes[5].

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material should be fully consumed.

  • Quenching (Critical Step): Quench the reaction at -78 °C by slowly adding 30 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Causality: Mild quenching prevents the Nef oxidation of the magnesium nitronate intermediate.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 2-methyl-2-(o-tolyl)-1-nitropropane .

Protocol C: Reduction to the Target Amine
  • Setup: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 eq, 65.4 mmol) in 50 mL of anhydrous THF in a 250 mL flask at 0 °C under Argon.

  • Reduction: Dissolve the purified 2-methyl-2-(o-tolyl)-1-nitropropane (from Protocol B) in 20 mL of THF. Add this solution dropwise to the LiAlH₄ suspension to manage the vigorous evolution of hydrogen gas.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux for 4 hours to ensure complete reduction of the sterically hindered nitro group.

  • Fieser Workup (Self-Validating): Cool the reaction to 0 °C. Carefully quench by sequentially adding:

    
     mL of water (where 
    
    
    
    = grams of LiAlH₄ used),
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water.
    • Validation: This specific sequence converts the hazardous, gelatinous aluminum complexes into a granular, easily filterable white precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate to afford the crude amine.

  • Purification: Convert the crude amine to its hydrochloride salt by bubbling HCl gas through the ethereal solution, or purify the free base via vacuum distillation to yield pure 2-methyl-2-(2-methylphenyl)propan-1-amine .

References

  • PNAS. "Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones." 6

  • Making Molecules. "Conjugate Addition (1,4- or Michael Addition)." 1

  • Chemical Reviews - ACS Publications. "Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions." 2

  • BenchChem. "Application Notes and Protocols: Reaction of 2-Nitro-2-butene with Grignard Reagents." 3

  • BenchChem. "Application Notes and Protocols: Grignard Reagent Reactions with 3-Nitro-2-hexene."5

  • Organic Chemistry Portal. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters." 4

Sources

Application

Application Note: Chiral Separation of 2-Methyl-2-(2-methylphenyl)propan-1-amine Enantiomers

Executive Summary The enantiomeric separation of pharmaceutical intermediates is a critical step in drug development. However, 2-methyl-2-(2-methylphenyl)propan-1-amine presents a unique stereochemical challenge: it lack...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric separation of pharmaceutical intermediates is a critical step in drug development. However, 2-methyl-2-(2-methylphenyl)propan-1-amine presents a unique stereochemical challenge: it lacks a traditional chiral center. Instead, this molecule exhibits axial chirality due to restricted rotation around a single bond. This application note provides an in-depth, self-validating protocol for the analytical and preparative chiral separation of its enantiomers, detailing the causality behind stationary phase selection, mobile phase chemistry, and scale-up parameters.

Structural Elucidation: The Csp2-Csp3 Atropisomerism Phenomenon

When evaluating 2-methyl-2-(2-methylphenyl)propan-1-amine, structural analysis reveals that the C2 carbon is bonded to a primary amine group (-CH₂NH₂), an ortho-tolyl group, and two identical methyl groups. By classical definitions, a carbon with two identical substituents is achiral.

However, this molecule is a true atropisomer [1]. The severe steric clash between the ortho-methyl group on the phenyl ring and the bulky gem-dimethyl/aminomethyl cluster on the aliphatic chain restricts rotation around the Csp2-Csp3 single bond. Because the two methyl groups on C2 are identical, this restricted rotation creates two stable, non-superimposable mirror images: the (aR) and (aS) atropisomers. Understanding this high rotational energy barrier is the cornerstone of developing an effective enantioseparation strategy, as it dictates the thermal stability of the isolated enantiomers during chromatographic recovery[2].

AtropisomerWorkflow Step1 1. Racemic 2-Methyl-2-(2-methylphenyl) propan-1-amine Step2 2. Screen Polysaccharide CSPs (e.g., Amylose tris-carbamate) Step1->Step2 Step3 3. Optimize Mobile Phase (Add 0.1% DEA to suppress tailing) Step2->Step3 Step4 4. Preparative SFC/HPLC Scale-up (Optimize loading capacity) Step3->Step4 Step5 5. Isolate (aR) and (aS) Atropisomers (Store below 25°C if barrier is low) Step4->Step5

Workflow for the chiral method development and isolation of Csp2-Csp3 atropisomers.

Method Development Rationale

Separating Csp2-Csp3 atropisomeric amines requires a Chiral Stationary Phase (CSP) capable of multi-point recognition. Polysaccharide-based CSPs (such as amylose or cellulose derivatized with phenylcarbamates) are the gold standard for this application[3].

The Causality of Mobile Phase Additives: Primary amines strongly interact with residual acidic silanols on the silica support of the CSP. If left unmitigated, this secondary interaction causes severe peak tailing, destroying enantiomeric resolution. The addition of 0.1% Diethylamine (DEA) to the mobile phase is a mandatory chemical intervention. DEA competitively binds to these acidic silanol sites, neutralizing the surface and ensuring sharp, symmetrical peaks for the target atropisomers.

CSPMechanism CSP Polysaccharide CSP (Chiral Selector) Amine Primary Amine (-CH2NH2) CSP->Amine Hydrogen Bonding Aryl ortho-Tolyl Group CSP->Aryl π-π Interactions Steric gem-Dimethyl Steric Bulk CSP->Steric Steric Inclusion

Three-point interaction model between the polysaccharide CSP and the atropisomeric amine.

Experimental Protocols

Protocol A: Analytical Screening and System Self-Validation

This protocol establishes the baseline separation required before any preparative work begins. It is designed as a self-validating system: proceeding to Protocol B is strictly contingent on passing the System Suitability Test (SST) defined in Step 3.

  • Sample Preparation: Dissolve the racemic 2-methyl-2-(2-methylphenyl)propan-1-amine in the exact mobile phase (e.g., Hexane/Isopropanol 90:10) to a concentration of 1.0 mg/mL. Rationale: Matching the diluent to the mobile phase prevents solvent shock and peak distortion at the column head.

  • Column Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with Hexane/IPA/DEA (90:10:0.1 v/v/v) at 1.0 mL/min for at least 20 column volumes until the UV baseline (210 nm) is perfectly stable.

  • System Suitability Test (SST): Inject 5 µL of the racemate. Calculate the resolution (

    
    ) using the formula: 
    
    
    
    .
    • Validation Gate: The method is only validated for scale-up if

      
       (baseline separation) and the tailing factor (
      
      
      
      ) for both peaks is
      
      
      . If
      
      
      , increase DEA concentration to 0.2%.
Protocol B: Preparative Scale-Up and Isolation

Once analytical validation is achieved, the method is transferred to preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

  • Loading Capacity Optimization: Perform a loading study by injecting increasing volumes (e.g., 50 µL, 100 µL, 250 µL) of a highly concentrated sample (50 mg/mL) onto the analytical column. Identify the maximum injection volume where the "touching-band" separation (

    
    ) is maintained.
    
  • Linear Scale-Up: Transfer to a preparative column (e.g., 250 x 21.2 mm). Scale the flow rate and injection volume by the ratio of the cross-sectional areas (

    
    ).
    
  • Fraction Collection & Recovery: Collect the (aR) and (aS) fractions based on UV thresholding.

    • Critical Step: Immediately evaporate the solvent under reduced pressure at a temperature not exceeding 30°C . Rationale: Although the Csp2-Csp3 rotational barrier is high, elevated temperatures during solvent evaporation can provide the activation energy (

      
      ) required for the atropisomers to overcome the barrier, leading to partial racemization[1].
      

Quantitative Data and Chromatographic Parameters

Table 1: Physicochemical & Atropisomeric Properties
PropertyValue / Description
IUPAC Name 2-Methyl-2-(2-methylphenyl)propan-1-amine
Molecular Weight 163.26 g/mol
Chirality Type Axial Chirality (Csp2-Csp3 Atropisomerism)
Stereodescriptors (aR) and (aS)
Estimated Rotational Barrier (

)

kcal/mol (Stable at standard conditions)
Table 2: Optimized Chromatographic Conditions
ParameterNormal Phase HPLC (Validated)SFC (Alternative High-Throughput)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / IPA / DEA (90:10:0.1 v/v/v)CO₂ / MeOH / DEA (80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Detection UV at 210 nmUV at 210 nm
Backpressure ~60 bar120 bar (ABPR)

References

  • [1] Clayden, J., et al. "Stereocontrol in Conformationally Stable C(sp2)–C(sp3) Atropisomers." ResearchGate. Available at:

  • [2] "Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis." PMC / NIH. Available at:

  • [3] "Chiral Separations by Liquid Chromatography Theory and Applications." Scribd. Available at:

Sources

Method

Application Note: Synthesis of Next-Generation β2-Adrenergic Agonists Using 2-Methyl-2-(2-methylphenyl)propan-1-amine

Introduction & Mechanistic Rationale Beta-2 (β2) adrenergic agonists are a cornerstone in managing asthma and chronic obstructive pulmonary disease (COPD), functioning as potent bronchodilators that alleviate airflow obs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Beta-2 (β2) adrenergic agonists are a cornerstone in managing asthma and chronic obstructive pulmonary disease (COPD), functioning as potent bronchodilators that alleviate airflow obstruction[1]. Activation of β2-adrenergic receptors leads to the relaxation of smooth muscle in the lung via a Gs-protein coupled mechanism that stimulates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP)[2].

The development of selective, long-acting β2-AR agonists (LABAs) and ultra-LABAs has focused intensely on maximizing the duration of action while minimizing cardiovascular side effects[3]. The pharmacophore of a modern β2-agonist requires two key components: a phenylethanolamine core (for receptor activation) and a highly specific, lipophilic amine tail (for receptor subtype selectivity and duration).

The Role of 2-Methyl-2-(2-methylphenyl)propan-1-amine: Integrating 2-Methyl-2-(2-methylphenyl)propan-1-amine into the β2-agonist scaffold provides profound pharmacological advantages. The steric bulk of the α,α-dimethyl equivalent (a neo-pentyl-like quaternary center adjacent to the amine) physically shields the molecule from oxidative deamination by Monoamine Oxidase (MAO), drastically increasing the drug's half-life. Furthermore, the ortho-tolyl group provides the exact lipophilicity (logP) required to anchor the drug into the lipid membrane exosite near the β2-receptor. This "micro-depot" effect ensures prolonged receptor engagement, showcasing powerful myolytic and anti-spasmogenic actions[4].

Pathway Agonist β2-Agonist (Drug) Receptor β2-Adrenergic Receptor Agonist->Receptor Binds exosite GProtein Gs Protein Activation Receptor->GProtein Conformational change AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Upregulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Phosphorylates MLCK

Fig 1. β2-Adrenergic Receptor (β2-AR) signaling cascade leading to bronchodilation.

Retrosynthetic Strategy & Workflow

The synthetic assembly of the active pharmaceutical ingredient (API) relies on a highly convergent approach. The primary amine, 2-Methyl-2-(2-methylphenyl)propan-1-amine, is coupled with an α-bromoketone derivative of the active core via N-alkylation.

Causality of the Synthetic Design: Standard primary amines often suffer from over-alkylation to tertiary amines during SN2 reactions with α-bromoketones. However, the extreme steric hindrance at the β-carbon of our specific amine acts as an internal protecting group. Once the secondary α-aminoketone is formed, the spatial bulk completely blocks a second alkylation event.

Following coupling, the α-aminoketone must be reduced to an alcohol. Because β2-receptors are highly stereoselective (requiring the R-enantiomer for optimal affinity), an Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type chiral Ruthenium catalyst is employed rather than standard achiral reduction.

Synthesis Core Core Building Block Protected α-Bromoketone Alkylation Step 1: N-Alkylation DIPEA, THF, 60°C Core->Alkylation Amine Lipophilic Tail 2-Methyl-2-(2-methylphenyl)propan-1-amine Amine->Alkylation Aminoketone Intermediate Sterically Hindered α-Aminoketone Alkylation->Aminoketone In-Process Control: LC-MS ATH Step 2: Asymmetric Transfer Hydrogenation RuCl[(R,R)-TsDPEN], HCOOH/Et3N Aminoketone->ATH ChiralAlc ChiralAlc ATH->ChiralAlc In-Process Control: Chiral HPLC Deprotect Step 3: Global Deprotection Pd/C, H2, MeOH ChiralAlc->Deprotect API Final API Ultra-LABA β2-Agonist Deprotect->API Final QC: NMR, ee%

Fig 2. Synthetic workflow for β2-agonist assembly utilizing a sterically hindered primary amine.

Experimental Protocols

Protocol A: N-Alkylation (Fragment Coupling)

This step establishes the secondary amine linkage between the core and the lipophilic tail.

  • Preparation: Charge a dry, nitrogen-purged reactor with the protected α-bromoketone core (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Amine Addition: Add 2-Methyl-2-(2-methylphenyl)propan-1-amine (1.1 eq) dropwise at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen as a non-nucleophilic base to scavenge the hydrobromic acid byproduct without competing with the amine for the electrophile.

  • Heating: Elevate the temperature to 60°C and stir for 12 hours. The steric bulk of the amine requires thermal energy to overcome the activation barrier of the initial SN2 attack.

  • Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the α-bromoketone peak disappears. Crucially, the absence of an m/z corresponding to the bis-alkylated tertiary amine validates the steric protection afforded by the neo-pentyl-like structure.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This step establishes the critical (R)-stereocenter required for β2-receptor binding.

  • Catalyst Preparation: In a separate Schlenk flask, dissolve RuCl (0.5 mol%) in anhydrous N,N-Dimethylformamide (DMF).

  • Substrate Loading: Dissolve the α-aminoketone intermediate from Protocol A (1.0 eq) in DMF and transfer it to the main reactor.

  • Hydrogen Donor: Add a pre-mixed azeotrope of Formic Acid / Triethylamine (5:2 molar ratio, 3.0 eq). Causality: This mixture serves as a mild, controllable hydride source. The (R,R)-chiral diamine ligand on the Ruthenium creates a specific spatial pocket that forces the hydride to attack the Re-face of the ketone, yielding the (R)-alcohol.

  • Reaction: Stir at 40°C for 8 hours under strict inert atmosphere.

  • Self-Validation Checkpoint (IPC): Perform Chiral HPLC analysis on a sample aliquot. The protocol is validated if the enantiomeric excess (ee) is ≥ 96% for the (R)-enantiomer. If the ee is lower, it indicates moisture contamination or catalyst degradation.

Quantitative Data & Analytics

The optimization of the Asymmetric Transfer Hydrogenation (ATH) step is critical. The table below summarizes the causality behind selecting the Ru-TsDPEN system over traditional reduction methods.

Catalyst SystemHydrogen DonorSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
RuCl HCOOH / Et₃N DMF 40 >98 96 (Desired R-isomer)
RuClHCOOH / Et₃NDMF40>9812 (Undesired S-isomer)
CBS Catalyst (Corey-Bakshi-Shibata)BH₃·THFTHF-208588 (R-isomer)
NaBH₄ (Achiral Baseline)NoneMeOH0>990 (Racemic Mixture)

Data Summary: The (R,R)-TsDPEN catalyst provides superior enantioselectivity and conversion rates compared to the CBS catalyst, while standard NaBH₄ yields a racemic mixture that is unacceptable for β2-agonist APIs due to the lack of receptor stereospecificity.

References

  • Beta2-Agonists - StatPearls - NCBI Bookshelf. Available at:[Link]

  • Beta-Adrenergic Agonists - MDPI. Available at:[Link]

  • Beta2-adrenergic agonist - Wikipedia. Available at:[Link]

  • BETA2-ADRENERGIC AGONISTS ARE SYMPATHOMIMETIC DRUGS WITH A MYOLYTIC-SPASMOGENIC ACTION - Biolife - Scientific Publisher. Available at: [Link]

Sources

Application

Application Notes and Protocols: Stereoselective Synthesis of the BI-167107 Side Chain

Introduction BI-167107 is a highly potent and long-acting β2 adrenergic receptor (β2AR) agonist, instrumental in the structural elucidation of G-protein-coupled receptors (GPCRs).[1][2] Its remarkable affinity and slow d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

BI-167107 is a highly potent and long-acting β2 adrenergic receptor (β2AR) agonist, instrumental in the structural elucidation of G-protein-coupled receptors (GPCRs).[1][2] Its remarkable affinity and slow dissociation kinetics have rendered it an invaluable tool for crystallizing the active state of the β2AR, providing profound insights into GPCR signaling mechanisms.[3] The intricate stereochemistry of the BI-167107 side chain, specifically the (R)-1-hydroxy-2-aminoethyl moiety, is crucial for its high-affinity binding and biological activity. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this critical side chain, intended for researchers in medicinal chemistry and drug development.

The presented synthetic strategy is designed to be robust and scalable, focusing on the construction of two key fragments followed by their convergent coupling. This approach ensures high stereochemical control and overall efficiency.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the BI-167107 side chain, (R)-1-(5-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethanol, suggests a convergent approach. The primary disconnection is at the C-N bond formed between the chiral ethanolamine backbone and the bulky tertiary amine. This leads to two key intermediates: a chiral epoxide derived from the benzoxazinone core and the sterically hindered amine, 2-methyl-1-(o-tolyl)propan-2-amine .

G cluster_core Benzoxazinone Core Modification cluster_amine Bulky Amine Synthesis BI167107 BI-167107 Side Chain Disconnection C-N Bond Disconnection BI167107->Disconnection Epoxide Chiral Epoxide Intermediate (from Benzoxazinone Core) Disconnection->Epoxide Amine 2-methyl-1-(o-tolyl)propan-2-amine Disconnection->Amine Benzoxazinone 5-Hydroxy-4H-1,4-benzoxazin-3-one Acetylation Fries Rearrangement (Acylation) Halogenation α-Halogenation AsymmetricReduction Asymmetric Reduction oXylene o-Xylene BenzylHalide o-Methylbenzyl Halide Coupling Coupling with Isobutyronitrile Hydrolysis Hydrolysis Rearrangement Curtius Rearrangement

The forward synthesis, therefore, involves three main stages:

  • Synthesis of the Benzoxazinone Core and Functionalization: Preparation of the 8-acyl-benzoxazinone intermediate.

  • Synthesis of the Bulky Amine: A multi-step synthesis to construct the sterically demanding 2-methyl-1-(o-tolyl)propan-2-amine.

  • Stereoselective Coupling: Asymmetric reduction of an α-haloketone to a chiral halohydrin, followed by in-situ epoxidation and nucleophilic opening by the amine to yield the final side chain.

Experimental Protocols

PART 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of 8-Acetyl-5-hydroxy-4H-1,4-benzoxazin-3-one

This protocol utilizes a Fries rearrangement to introduce the acetyl group onto the benzoxazinone core.[4][5][6][7]

  • Materials: 5-Hydroxy-4H-1,4-benzoxazin-3-one, Acetic Anhydride, Aluminum Chloride (AlCl₃), Nitrobenzene, HCl (aq).

  • Procedure:

    • To a solution of 5-hydroxy-4H-1,4-benzoxazin-3-one (1 equiv.) in acetic anhydride (5 equiv.), add a catalytic amount of sulfuric acid and heat to 50°C for 1 hour. Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate (the acetate ester) and dry it.

    • Suspend the dried acetate ester in nitrobenzene. Cool the mixture to 0°C and add anhydrous aluminum chloride (3 equiv.) portion-wise, maintaining the temperature below 5°C.

    • Slowly warm the mixture to 160°C and maintain for 2-3 hours. High temperatures favor the formation of the ortho-acylated product.[5]

    • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 8-acetyl-5-hydroxy-4H-1,4-benzoxazin-3-one.

Protocol 1.2: Synthesis of 8-(2-Bromoacetyl)-5-hydroxy-4H-1,4-benzoxazin-3-one

This protocol describes the α-bromination of the acetyl group, creating the necessary α-haloketone.[8]

  • Materials: 8-Acetyl-5-hydroxy-4H-1,4-benzoxazin-3-one, Bromine (Br₂), Acetic Acid, HBr (48% aq).

  • Procedure:

    • Dissolve the 8-acetyl-5-hydroxy-4H-1,4-benzoxazin-3-one (1 equiv.) in glacial acetic acid.

    • Add a catalytic amount of 48% aqueous HBr.

    • Slowly add a solution of bromine (1.1 equiv.) in acetic acid dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into a large volume of ice water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the α-bromoketone. This product is often used in the next step without further purification.

Protocol 1.3: Synthesis of 2-methyl-1-(o-tolyl)propan-2-amine

This multi-step synthesis is adapted from methodologies for preparing sterically hindered amines.[9]

  • Materials: o-Methylbenzyl chloride, Isobutyronitrile, Sodium amide (NaNH₂), Diphenylphosphoryl azide (DPPA), Benzyl alcohol, Palladium on carbon (10% Pd/C), Hydrogen gas.

  • Procedure:

    • Alkylation: To a solution of isobutyronitrile (1.2 equiv.) in dry THF at -78°C, add a strong base such as sodium amide (1.2 equiv.). Stir for 30 minutes, then add o-methylbenzyl chloride (1 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. Purify by distillation to obtain 2,2-dimethyl-3-(o-tolyl)propanenitrile.

    • Hydrolysis: Reflux the nitrile from the previous step with a 20% aqueous NaOH solution for 24 hours. Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid. Filter and dry the solid to obtain 2,2-dimethyl-3-(o-tolyl)propanoic acid.

    • Curtius Rearrangement: To a solution of the carboxylic acid (1 equiv.) in anhydrous toluene, add triethylamine (1.2 equiv.) and diphenylphosphoryl azide (DPPA, 1.1 equiv.). Heat the mixture to 80°C for 2 hours. Add benzyl alcohol (1.5 equiv.) and continue heating at 110°C overnight. Cool, concentrate, and purify by column chromatography to yield the Cbz-protected amine.

    • Deprotection: Dissolve the Cbz-protected amine in methanol and add 10% Pd/C. Hydrogenate the mixture at 50 psi of H₂ overnight. Filter the catalyst through Celite and concentrate the filtrate to obtain 2-methyl-1-(o-tolyl)propan-2-amine .

PART 2: Stereoselective Assembly of the Side Chain

This stage involves the key stereochemistry-defining step: the asymmetric reduction of the α-bromoketone, followed by epoxide formation and nucleophilic attack.

G Start 8-(2-Bromoacetyl)-5-hydroxy-4H- 1,4-benzoxazin-3-one Step1 Asymmetric Reduction (S)-CBS Catalyst, BH3·SMe2 Start->Step1 Intermediate1 (R)-8-(2-Bromo-1-hydroxyethyl)-5-hydroxy- 4H-1,4-benzoxazin-3-one (Chiral Halohydrin) Step1->Intermediate1 Step2 In-situ Epoxidation K2CO3, MeOH Intermediate1->Step2 Intermediate2 (R)-8-(oxiran-2-yl)-5-hydroxy- 4H-1,4-benzoxazin-3-one (Chiral Epoxide) Step2->Intermediate2 Step3 Nucleophilic Ring Opening Isopropanol, Reflux Intermediate2->Step3 Amine 2-methyl-1-(o-tolyl)propan-2-amine Amine->Step3 FinalProduct BI-167107 Side Chain (Attached to Core) Step3->FinalProduct

Protocol 2.1: Asymmetric Reduction, Epoxidation, and Amine Coupling

  • Materials: 8-(2-Bromoacetyl)-5-hydroxy-4H-1,4-benzoxazin-3-one, (S)-2-Methyl-CBS-oxazaborolidine solution, Borane dimethyl sulfide complex (BH₃·SMe₂), Potassium carbonate (K₂CO₃), 2-methyl-1-(o-tolyl)propan-2-amine, THF, Methanol, Isopropanol.

  • Procedure:

    • Asymmetric Reduction: In a flame-dried flask under an argon atmosphere, dissolve the α-bromoketone (1 equiv.) in anhydrous THF. Cool the solution to -20°C. Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv., 1M in toluene) dropwise. After stirring for 15 minutes, add borane dimethyl sulfide complex (0.6 equiv.) dropwise, maintaining the temperature below -15°C. The use of a chiral oxazaborolidine catalyst ensures high enantioselectivity in the reduction of the ketone.[10] Stir for 1-2 hours, monitoring by TLC.

    • Quenching and Epoxidation: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Once the quenching is complete, add powdered potassium carbonate (3 equiv.). Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours to facilitate the intramolecular Sₙ2 reaction, forming the chiral epoxide.[1][11][12]

    • Amine Coupling: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. To the crude epoxide, add 2-methyl-1-(o-tolyl)propan-2-amine (1.5 equiv.) and isopropanol. Heat the mixture to reflux and maintain for 8-12 hours. The nucleophilic amine attacks the less sterically hindered carbon of the epoxide, leading to the desired β-amino alcohol.[13][14][15]

    • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Dichloromethane:Methanol gradient with 0.1% triethylamine) to afford the final product.

Quantitative Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (HPLC) (%)Key Analytical Data
1.1 8-Acetyl-5-hydroxy-4H-1,4-benzoxazin-3-one5-Hydroxy-4H-1,4-benzoxazin-3-one55-65>95¹H NMR, ¹³C NMR, MS
1.2 8-(2-Bromoacetyl)-5-hydroxy-4H-1,4-benzoxazin-3-one8-Acetyl-5-hydroxy-4H-1,4-benzoxazin-3-one85-95>90¹H NMR, MS
1.3 2-methyl-1-(o-tolyl)propan-2-amineo-Methylbenzyl chloride40-50 (overall)>98¹H NMR, ¹³C NMR, MS
2.1 BI-167107 Side Chain Product8-(2-Bromoacetyl)-5-hydroxy...60-70>98¹H NMR, ¹³C NMR, MS, Chiral HPLC (>99% ee)

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Fries Rearrangement (1.1) Incomplete reaction or side product formation. Temperature control is critical.Ensure anhydrous conditions. Optimize reaction time and temperature. High temperatures (>160°C) favor the ortho product.[5]
Incomplete Bromination (1.2) Insufficient bromine or deactivation of the starting material.Use a slight excess of bromine. Ensure the catalytic HBr is present.
Low Enantioselectivity in Reduction (2.1) Inactive or aged CBS catalyst. Reaction temperature too high.Use a fresh solution of the CBS catalyst. Maintain the reaction temperature strictly below -15°C.[10]
Incomplete Epoxide Ring Opening (2.1) Insufficient reaction time or temperature. Steric hindrance.Increase reflux time. Consider a higher boiling point solvent like n-butanol if isopropanol is ineffective.
Formation of Diol Byproduct Premature hydrolysis of the epoxide before amine addition.Ensure anhydrous conditions during the epoxidation step. Remove all methanol before adding the amine and isopropanol.

References

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Synthesis of amines by opening epoxides. (n.d.). Retrieved from [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. (2009, November 24). Almac. Retrieved from [Link]

  • Recent trends in ring opening of epoxides by amines as nucleophiles. (2016, May 13). Taylor & Francis. Retrieved from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. (2023, September 20). OpenStax. Retrieved from [Link]

  • Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. (n.d.). PMC. Retrieved from [Link]

  • BI-167107 was synthesized during a campaign to develop third generation of β2-agonists. (n.d.). opnMe. Retrieved from [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017, November 10). MDPI. Retrieved from [Link]

  • β2AR agonist | BI-167107. (n.d.). opnMe. Retrieved from [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. (2011, February 4). ACS Publications. Retrieved from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • PROCESSES FOR PRODUCING α-HALO KETONES, α-HALOHYDRINS AND EPOXIDES. (n.d.). Google Patents.
  • Pivotal Synthesis of Tetrasubstituted Epoxides from Ketones and α‐Halo B/Si Ylides with Understanding of the Activation Modes. (2025, September 2). ResearchGate. Retrieved from [Link]

  • Epoxide synthesis by ring closure. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • FRIES REARRANGEMENT. (2025, November 13). PHARMD GURU. Retrieved from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI. Retrieved from [Link]

  • Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. (n.d.). Scribd. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Fries Rearrangement Mechanism Overview. (n.d.). Scribd. Retrieved from [Link]

  • Ritter reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Ritter Reaction. (2026, February 7). Retrieved from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (n.d.). Google Patents.

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Method

Application Notes and Protocols for Cell-Based Assays of Novel β2-Adrenergic Receptor Agonists

Introduction: The β2-Adrenergic Receptor as a Key Therapeutic Target The β2-adrenergic receptor (β2-AR) is a prototypical member of the G protein-coupled receptor (GPCR) superfamily, a large family of integral membrane p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The β2-Adrenergic Receptor as a Key Therapeutic Target

The β2-adrenergic receptor (β2-AR) is a prototypical member of the G protein-coupled receptor (GPCR) superfamily, a large family of integral membrane proteins that play a crucial role in cellular signaling.[1][2] Endogenously activated by catecholamines like epinephrine and norepinephrine, the β2-AR is a key regulator of physiological processes in various tissues, including smooth muscle relaxation in the airways and blood vessels, cardiac muscle contraction, and metabolic processes.[2][3] This widespread physiological involvement makes the β2-AR a significant target for therapeutic intervention in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.[2]

The discovery and development of novel β2-AR agonists require robust and reliable methods to characterize their potency, efficacy, and selectivity. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to study the complex signaling cascades initiated by receptor activation. This guide provides an in-depth overview of the principles and detailed protocols for key cell-based assays used to identify and characterize novel β2-AR agonists.

The Intricate World of β2-Adrenergic Receptor Signaling

Upon agonist binding, the β2-AR undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[2][4] The canonical signaling pathway involves the coupling of the receptor to the stimulatory G protein, Gs.[1][5][6] This initiates a cascade of events:

  • Gs Protein Activation: The activated β2-AR promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][7]

  • cAMP as a Second Messenger: cAMP acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA).[5][7]

  • PKA-mediated Cellular Responses: PKA then phosphorylates various cellular substrates, leading to the ultimate physiological response, such as smooth muscle relaxation.

Beyond this canonical Gs-cAMP pathway, the β2-AR can also engage in non-canonical or "biased" signaling. This includes coupling to other G proteins like Gi, which can inhibit adenylyl cyclase, or interacting with proteins like β-arrestin, which can mediate receptor desensitization, internalization, and trigger distinct downstream signaling pathways, such as the ERK1/2 pathway.[1][4][8] Understanding these diverse signaling capabilities is crucial for developing agonists with desired therapeutic profiles.

Visualizing the β2-Adrenergic Receptor Signaling Network

Gprotein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β2-AR Agonist b2AR β2-Adrenergic Receptor Agonist->b2AR Binding Gs Gs Protein (αβγ) b2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Muscle Relaxation) PKA->CellularResponse Phosphorylation

Caption: Canonical Gs-mediated signaling pathway of the β2-adrenergic receptor.

Core Assays for Agonist Characterization

The following sections detail the methodologies for three fundamental cell-based assays to characterize novel β2-AR agonists.

cAMP Measurement Assays: Quantifying the Second Messenger

The measurement of intracellular cAMP is a direct and robust method to assess the activation of the canonical Gs signaling pathway.[7][9] Several commercial kits are available that offer high sensitivity and throughput.[7]

Principle of Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assays:

HTRF assays are competitive immunoassays that utilize fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[9] Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. When the donor and acceptor are in close proximity (i.e., low cellular cAMP), a high FRET signal is generated. Conversely, high levels of cellular cAMP displace the d2-labeled cAMP, leading to a decrease in the FRET signal.

Materials:

  • Cells stably or transiently expressing the human β2-AR (e.g., HEK293 or CHO cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well white microplates

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[7][9]

  • Test compounds (novel agonists) and a reference agonist (e.g., Isoproterenol)

  • Forskolin (a direct activator of adenylyl cyclase)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into a 384-well white microplate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

    • Also, prepare a positive control (e.g., forskolin) and a negative control (assay buffer alone).

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted compounds, reference agonist, and controls to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions, add the HTRF lysis buffer containing the europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP.

    • Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

Data Analysis and Interpretation:

ParameterDescriptionExample Data (Novel Agonist X)
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response.1.5 nM
Emax The maximum response achievable by the agonist.95% (relative to Isoproterenol)
Potency A measure of the concentration of a drug required to produce an effect of a given intensity. A lower EC50 indicates higher potency.High
Efficacy The ability of a drug to produce a maximal response. A higher Emax indicates higher efficacy.Full Agonist
Reporter Gene Assays: Monitoring Downstream Gene Expression

Reporter gene assays provide a powerful tool to measure the transcriptional activation downstream of cAMP production.[10][11] These assays typically utilize a reporter gene, such as luciferase, under the control of a promoter containing cAMP response elements (CRE).[12][13]

Principle of CRE-Luciferase Reporter Assay:

Upon β2-AR activation and subsequent cAMP production, PKA is activated. The catalytic subunit of PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to CRE sequences in the promoter of the reporter gene, driving the expression of luciferase.[13] The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of receptor activation.[12]

Materials:

  • Cells (e.g., HEK293T)

  • Expression plasmid for human β2-AR

  • CRE-luciferase reporter plasmid

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium

  • 96-well white, clear-bottom microplates

  • Test compounds and a reference agonist

  • Dual-luciferase reporter assay system (e.g., from Promega)

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the β2-AR expression plasmid, the CRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well white, clear-bottom microplate.

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference agonist in serum-free medium.

    • Replace the culture medium with the compound dilutions.

    • Incubate for a defined period (e.g., 6 hours) to allow for reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells according to the dual-luciferase assay kit protocol.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate (stop-and-glo reagent) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of the agonist to determine EC50 and Emax values.

Data Analysis and Interpretation:

ParameterDescriptionExample Data (Novel Agonist Y)
EC50 The concentration of an agonist that produces 50% of the maximal luciferase expression.10 nM
Emax The maximum level of luciferase expression induced by the agonist.80% (relative to Isoproterenol)
Potency Lower EC50 indicates higher potency.Moderate
Efficacy Higher Emax indicates higher efficacy.Partial Agonist
Receptor Internalization Assays: Visualizing Receptor Trafficking

Agonist-induced receptor internalization is a key mechanism for regulating receptor signaling and sensitivity.[14][15] Visualizing and quantifying this process can provide valuable insights into the functional selectivity of novel agonists.

Principle of Fluorescence-Based Internalization Assays:

This assay often utilizes cell lines stably expressing a β2-AR tagged with a fluorescent protein (e.g., GFP or YFP).[14][16] In the basal state, the fluorescently tagged receptors are localized to the plasma membrane. Upon agonist binding, the receptors are phosphorylated by G protein-coupled receptor kinases (GRKs) and bind to β-arrestin, leading to their internalization into endocytic vesicles.[4][5] This redistribution of fluorescence from the cell surface to intracellular puncta can be visualized and quantified using high-content imaging systems.

Materials:

  • Cells stably expressing a fluorescently-tagged human β2-AR (e.g., β2-AR-GFP)

  • Cell culture medium

  • 384-well black, clear-bottom imaging plates

  • Test compounds and a reference agonist

  • Hoechst stain (for nuclear counterstaining)

  • Paraformaldehyde (for cell fixation)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding:

    • Seed the β2-AR-GFP expressing cells into a 384-well imaging plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of test compounds and a reference agonist.

    • Incubate for a specific time course (e.g., 15, 30, and 60 minutes) at 37°C.

  • Cell Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst stain.

    • Wash the cells with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on nuclear staining) and quantify the formation of intracellular fluorescent puncta (internalized receptors).

    • The degree of internalization can be expressed as the number or total intensity of puncta per cell.

Data Analysis and Interpretation:

ParameterDescriptionExample Data (Novel Agonist Z)
EC50 The concentration of an agonist that induces 50% of the maximal receptor internalization.50 nM
Internalization Rate The speed at which the receptor is internalized upon agonist stimulation.Slower than Isoproterenol
Maximum Internalization The maximum percentage of receptors internalized at a saturating agonist concentration.60%
Biased Agonism Comparison of internalization potency/efficacy with cAMP signaling potency/efficacy can reveal biased signaling.Potential β-arrestin bias

Workflow for Novel Agonist Characterization

Agonist_Screening_Workflow Start Novel Compound Library Primary_Screen Primary Screen: High-Throughput cAMP Assay Start->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays: - Reporter Gene Assay - Internalization Assay Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds Lead_Characterization Lead Characterization: - Selectivity Profiling - Biased Signaling Analysis Secondary_Assays->Lead_Characterization Lead_Characterization->Lead_Optimization

Caption: A typical workflow for the screening and characterization of novel β2-AR agonists.

Conclusion and Future Perspectives

The cell-based assays described herein provide a robust framework for the discovery and characterization of novel β2-adrenergic receptor agonists. By systematically evaluating compound activity through primary screens measuring second messenger production, followed by secondary assays assessing downstream signaling and receptor trafficking, researchers can gain a comprehensive understanding of a compound's pharmacological profile. This multi-faceted approach is essential for identifying lead candidates with the desired potency, efficacy, and potentially biased signaling properties for the development of next-generation therapeutics. As our understanding of β2-AR biology continues to evolve, so too will the assays used to probe its function, leading to even more sophisticated and predictive drug discovery platforms.

References

  • Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PMC. [Link]

  • Normal β2-adrenergic receptor (β2-AR) signal transduction via G-coupled... ResearchGate. [Link]

  • Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4. PMC. [Link]

  • Novel beta2-adrenergic receptor signaling pathways. PubMed. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI - NIH. [Link]

  • Fluorescent Adrenergic Receptor beta2 Internalization Assay Cell Line. Cells Online. [Link]

  • Differential Signaling of the Endogenous Agonists at the β2-Adrenergic Receptor. PMC. [Link]

  • Beta 2 adrenergic receptor agonists are novel regulators of macrophage activation in diabetic renal and cardiovascular complications. PMC. [Link]

  • Beta 2-adrenergic receptor agonists are novel regulators of macrophage activation in diabetic renal and cardiovascular complications. PubMed. [Link]

  • High-throughput analysis of ligand-induced internalization of β2-adrenoceptors using the coiled-coil tag-probe method. PubMed. [Link]

  • Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential... ResearchGate. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC. [Link]

  • Internalization Dissociates β2-Adrenergic Receptors. PMC - NIH. [Link]

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PMC. [Link]

  • Human ADRB2 Reporter Assay Kit. Indigo Biosciences. [Link]

  • Cell-Free Expression, Purification, and Characterization of the Functional β2-Adrenergic Receptor for Multianalyte Detection of β-Agonists. PubMed. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

  • Adrenergic Receptor beta 2 Cell Based ELISA Kit (A103612). Antibodies.com. [Link]

  • (PDF) Discovery of novel antagonists on β2-adrenoceptor from natural products using a label-free cell phenotypic assay. ResearchGate. [Link]

  • Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS. [Link]

  • Reporter gene assays. Berthold Technologies GmbH & Co.KG. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Addition for Asymmetric Amine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when utilizing Grignard reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when utilizing Grignard reagents for the synthesis of chiral amines, particularly through the use of Ellman’s auxiliary (tert-butanesulfinamide).

The synthesis of enantiopure amines via Grignard addition to sulfinyl imines is a powerful methodology, but it is highly sensitive to reaction conditions, moisture, and transition-state dynamics. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure your success.

Part 1: Troubleshooting Guide & FAQs

Q1: My Grignard reagent fails to initiate. How can I reliably start the reaction?

Causality: Failure to initiate is the most frequent issue in Grignard synthesis. The primary cause is a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which physically blocks the electron transfer from the metal to the alkyl halide. Furthermore, even microscopic traces of water in the glassware will rapidly quench any initiated reagent, halting the autocatalytic cycle 1. Solution:

  • Mechanical Activation: Vigorously dry-stir or crush the magnesium turnings under an inert atmosphere to expose a fresh, unoxidized metal surface.

  • Chemical Activation: Add a small crystal of iodine (

    
    ) or a few drops of 1,2-dibromoethane. 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, effectively scrubbing the oxide layer and generating highly reactive, fresh magnesium sites.
    
Q2: I am observing low yields and high amounts of a high-boiling byproduct during Grignard formation. What is happening?

Causality: You are likely observing Wurtz coupling (homocoupling of the alkyl halide to form an R-R dimer). This side reaction is favored when there is a high local concentration of the alkyl halide and an insufficiently activated magnesium surface. Instead of reacting with the metal, the unreacted alkyl halide is attacked by the newly formed Grignard reagent [[1]](). Solution: Dilute your alkyl halide in anhydrous solvent and add it strictly dropwise. Maintain the reaction at a gentle reflux; excessive heat accelerates the Wurtz coupling pathway.

Q3: When adding the Grignard reagent to the sulfinyl imine, my diastereomeric ratio (dr) is exceptionally poor. How do I fix this?

Causality: The stereochemical outcome of the addition to a chiral sulfinyl imine depends entirely on the transition state geometry. In highly coordinating solvents like THF, the solvent molecules compete for magnesium coordination, leading to a non-chelated, acyclic transition state with poor facial selectivity. Conversely, non-coordinating solvents (like


) promote a rigid, chelated cyclic transition state, reversing and enhancing diastereoselectivity [[2]]().
Solution:  Switch your solvent system to 

or toluene. If you must use THF (due to Grignard solubility), pre-complex the sulfinyl imine with a strong Lewis acid such as

. The Lewis acid coordinates both the imine nitrogen and the sulfinyl oxygen, locking the conformation and directing the nucleophilic attack to a single face of the imine 3.
Q4: How do I efficiently cleave the tert-butanesulfinyl group without degrading my newly formed amine?

Causality: The sulfinamide nitrogen is relatively nucleophilic, but the S-N bond is highly susceptible to acidic hydrolysis 4. Using overly harsh conditions (like refluxing concentrated aqueous strong acids) can lead to racemization or degradation of sensitive functional groups on your molecule. Solution: Utilize anhydrous acidic conditions. Treatment with 4M HCl in dioxane or methanolic HCl at room temperature smoothly cleaves the auxiliary, precipitating the pure primary amine hydrochloride salt while the volatile sulfinate byproduct is easily washed away.

Part 2: Visualizing the Logic and Workflow

InitiationLogic Start Start Grignard Formation CheckInit Reaction Initiates? (Exothermic, Bubbling) Start->CheckInit Proceed Proceed: Dropwise Addition CheckInit->Proceed Yes Fail Fails to Initiate CheckInit->Fail No Crush Crush Mg Turnings (Expose fresh surface) Fail->Crush AddActivator Add I2 or 1,2-Dibromoethane Crush->AddActivator CheckMoisture Check Moisture (Flame-dry glassware) AddActivator->CheckMoisture CheckMoisture->Start Retry

Caption: Troubleshooting logic tree for Grignard reagent initiation.

EllmanWorkflow Ketone Carbonyl Precursor Condensation Ti(OEt)4 Condensation with Sulfinamide Ketone->Condensation Sulfinimine Chiral Sulfinyl Imine Condensation->Sulfinimine Addition Grignard Addition (RMgX, MgBr2) Sulfinimine->Addition Sulfinamide Diastereopure Sulfinamide Addition->Sulfinamide Deprotection Acidic Cleavage (HCl/MeOH) Sulfinamide->Deprotection Amine Chiral Amine HCl Deprotection->Amine

Caption: Step-by-step workflow for asymmetric amine synthesis via Ellman's auxiliary.

Part 3: Quantitative Data Summaries

Table 1: Grignard Initiation Troubleshooting Matrix

SymptomPrimary CausalityMechanistic ExplanationCorrective Action
No exotherm or bubbling MgO PassivationOxide layer physically prevents electron transfer from Mg surface to the alkyl halide.Mechanically crush Mg; add

or 1,2-dibromoethane.
High-boiling impurities Wurtz HomocouplingHigh local concentration of R-X favors reaction with R-MgX over Mg metal.Slow dropwise addition; maintain gentle reflux, avoid overheating.
Reaction stops abruptly Moisture QuenchingTrace

reacts with R-MgX to form alkane and Mg(OH)X, halting the autocatalytic cycle.
Flame-dry all glassware under vacuum; utilize strictly anhydrous solvents.

Table 2: Solvent & Additive Effects on Diastereoselectivity (Ellman's Imine Addition)

Solvent SystemLewis Acid AdditiveTransition State ModelTypical Diastereomeric Ratio (dr)
THFNoneNon-chelated (Acyclic)Low to Moderate (e.g., 60:40 to 80:20)

or Toluene
NoneChelated (Cyclic)Moderate to High (e.g., 85:15 to 95:5)

or THF

or

Rigidly ChelatedVery High (e.g., >95:5)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Titration of the Grignard Reagent

Objective: Synthesize an active Grignard reagent and validate its active molarity prior to the asymmetric addition.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under an argon atmosphere.

  • Activation: Add magnesium turnings (1.5 equiv) and dry-stir for 30 minutes. Add anhydrous THF to just cover the turnings, followed by a single crystal of iodine. Wait until the brown color dissipates, indicating surface activation.

  • Initiation: Add 5% of the total volume of your alkyl halide solution (1.0 equiv in THF). Wait for a visible exotherm and gentle bubbling.

  • Addition: Once initiated, add the remaining alkyl halide solution dropwise over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at room temperature.

  • Self-Validation (Titration): Never assume 100% conversion. Withdraw a 1.0 mL aliquot and titrate against a standardized solution of iodine in LiCl/THF, or use the 1,10-phenanthroline/menthol titration method. Calculate the exact molarity of the active R-MgX species.

Protocol B: Diastereoselective Grignard Addition to a Sulfinyl Imine

Objective: Achieve high facial selectivity during the carbon-carbon bond formation.

  • Pre-coordination: Dissolve the chiral sulfinyl imine (1.0 equiv) in anhydrous

    
     (0.1 M) under argon and cool to -48 °C (dry ice/acetonitrile bath). Add anhydrous 
    
    
    
    (1.2 equiv) and stir for 30 minutes to lock the chelated transition state.
  • Nucleophilic Addition: Slowly add the titrated Grignard reagent (2.0 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Self-Validation (Reaction Monitoring): After 4 hours, pull a micro-aliquot, quench with saturated

    
    , and analyze via TLC (UV and 
    
    
    
    stain). The sulfinyl imine should be completely consumed.
  • Quench & Workup: Quench the reaction at -48 °C with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to isolate the diastereopure sulfinamide.
Protocol C: Acidic Deprotection to the Amine Hydrochloride

Objective: Cleave the chiral auxiliary without racemizing the newly formed stereocenter.

  • Cleavage: Dissolve the pure sulfinamide in anhydrous methanol (0.2 M). Add an equal volume of 4M HCl in dioxane.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically complete when a white precipitate (the amine hydrochloride) begins to form.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove the volatile sulfinate byproducts. Filter to collect the enantiopure primary amine hydrochloride salt.

Part 5: References

  • BenchChem. Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.1

  • The Journal of Organic Chemistry (ACS). Grignard Addition to Imines Derived from Isatine: A Method for the Asymmetric Synthesis of Quaternary 3-Aminooxindoles.3

  • The Journal of Organic Chemistry (ACS). Sulfinamide Crossover Reaction.4

  • ResearchGate. 2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide): A Versatile Chiral Reagent.2

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine Compounds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Amine compounds are notoriously difficult to analyze via Reversed-Phase HPLC (RP-HPLC) due to severe peak tailing, which compromises resolution, integration accuracy, and assay sensitivity.

This guide provides a systematic, causality-driven framework to diagnose and eliminate tailing. By understanding the underlying thermodynamic and physical mechanisms, you can implement self-validating protocols that permanently resolve these chromatographic challenges.

Part 1: The Mechanistic Root Causes of Amine Tailing

To fix peak tailing, we must first isolate the root cause. Tailing in HPLC is rarely a mystery; it is the manifestation of either a macro-physical disruption in the fluid dynamics or a micro-chemical interaction at the stationary phase surface.

Physical Causes (System & Hardware)

Physical tailing occurs when the sample plug encounters empty space (voids) within the system. This can be due to a collapsed column bed, improperly seated ferrules, or excessive extra-column tubing.

  • The Causality: When the tightly packed analyte plug hits a void, it enters an "infinite dilution" chamber. A portion of the molecules disperses into the surrounding mobile phase rather than traveling uniformly, causing the elution profile to drag and create a tail[1].

Chemical Causes (Secondary Interactions)

Chemical tailing is specific to the molecular structure of your analyte and the stationary phase. It is overwhelmingly the most common cause of amine tailing, driven by the "velcro effect" of ion-exchange.

  • The Causality: Traditional silica-based columns possess residual surface silanol groups (Si-OH). At a mobile phase pH > 3.0, these silanols deprotonate to form negatively charged silanoxide ions (Si-O⁻). Because basic amines typically have a pKa between 8 and 10, they exist as positively charged cations (R-NH₃⁺) under acidic to neutral conditions. The resulting electrostatic attraction strongly retains a fraction of the amine molecules, delaying their elution and creating a pronounced tail[1][2].

DiagnosticWorkflow Start Observe Peak Tailing for Amine Compound InjectNeutral Inject Neutral Reference (e.g., Toluene/Uracil) Start->InjectNeutral CheckNeutral Does Neutral Compound Tail? InjectNeutral->CheckNeutral Physical Physical Issue (Extra-column volume, Column void, Plumbing) CheckNeutral->Physical  Yes   Chemical Chemical Issue (Secondary Silanol Interactions) CheckNeutral->Chemical  No   FixPhysical Check fittings, replace column, reduce tubing Physical->FixPhysical FixChemical Optimize Mobile Phase (pH, Additives) or Change Column Chemical->FixChemical

Caption: Diagnostic workflow to differentiate physical hardware issues from chemical interactions.

Part 2: Self-Validating Troubleshooting Protocols

Do not guess whether your issue is hardware or chemistry. Use the following self-validating protocols to definitively isolate and resolve the problem.

Protocol 1: The Neutral Marker Test (Hardware vs. Chemistry)

Objective: Prove whether the system plumbing or the column chemistry is at fault before altering your method. Methodology:

  • Prepare a test mixture containing your target amine and a neutral, moderately retained marker (e.g., Toluene or Uracil).

  • Inject the mixture under your current chromatographic conditions.

  • Calculate the Asymmetry factor (

    
    ) for both peaks.
    Causality & Validation:  Neutral compounds cannot undergo ion-exchange with charged silanols. If the neutral peak tails (
    
    
    
    > 1.5), the system has a physical void[1]. If the neutral peak is perfectly symmetrical but the amine tails, you have definitively proven an acid-base chemical interaction[1].
Protocol 2: Mobile Phase pH and Additive Optimization

Objective: Suppress silanol ionization or sterically shield active sites to prevent cation exchange. Methodology:

  • Lower the pH: Adjust the aqueous mobile phase to pH 2.0 - 2.5 using a strong acid[3].

  • Select an Ion-Pairing Agent: For LC-UV, add 0.1% Trifluoroacetic Acid (TFA). For LC-MS, use 0.05% Difluoroacetic Acid (DFA).

  • Alternative (Mid-pH): If the method must remain at pH 6-7, add 10-50 mM Triethylamine (TEA) to the mobile phase. Causality & Validation: A pH below 3.0 ensures the vast majority of surface silanols are fully protonated (neutral), neutralizing the negative charge required for the "velcro effect"[3]. Furthermore, TFA acts as a hydrophobic ion-pairing agent, wrapping the protonated amine and shielding it from the silica surface[3]. If using TEA, this highly basic additive outcompetes the target analyte for active silanol sites, effectively "masking" the column.

SilanolMechanism Amine Protonated Amine (R-NH3+) Interaction Strong Ion-Exchange (Peak Tailing) Amine->Interaction Silanol Deprotonated Silanol (Si-O-) Silanol->Interaction Mitigation1 Low pH (TFA) Neutralizes Si-O- to Si-OH & Ion-pairs Amine Interaction->Mitigation1 Solution 1 Mitigation2 Competing Base (TEA) Blocks Si-O- sites Interaction->Mitigation2 Solution 2 Mitigation3 End-capped / CSH Column Reduces active silanols Interaction->Mitigation3 Solution 3

Caption: Mechanism of secondary silanol interactions causing amine tailing and mitigation strategies.

Protocol 3: The Mass Overload Dilution Test

Objective: Ensure the tailing is not simply a symptom of exceeding the column's loading capacity. Methodology:

  • Perform a 10-fold (10x) serial dilution of your current sample.

  • Inject the diluted sample and overlay the chromatogram with the original run. Causality & Validation: Basic compounds often have a much lower loading capacity on silica columns than neutral compounds. If the column is overloaded, the stationary phase becomes locally saturated, causing the excess analyte to elute early (fronting) or drag (tailing)[2][4]. If the 10x dilution results in a sharper peak and a slight increase in retention time, mass overload is confirmed[4]. If the peak shape remains identical (just smaller), the issue is true chemical tailing.

Part 3: Quantitative Comparison of Mobile Phase Additives

Selecting the correct mobile phase modifier is the most critical decision in amine analysis. Use this data matrix to balance peak shape requirements with detector compatibility.

AdditiveTypical Conc.Resulting pHIon-Pairing StrengthMS CompatibilityAmine Tailing Mitigation
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0HighPoor (Severe Ion Suppression)Excellent
Difluoroacetic Acid (DFA) 0.05% - 0.1%~2.3ModerateGoodVery Good
Formic Acid (FA) 0.1%~2.7LowExcellentPoor to Moderate
Triethylamine (TEA) 10 - 50 mM6.0 - 7.0*None (Acts as Masking Agent)IncompatibleExcellent

*Note: TEA pH depends on titration with a corresponding buffer acid (e.g., phosphoric or acetic acid).

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my amine tail heavily with 0.1% Formic Acid but looks perfect with 0.1% TFA? A: Formic acid is a relatively weak acid. At 0.1%, the mobile phase pH is roughly 2.7. At this pH, a subset of highly acidic surface silanols remains deprotonated (negatively charged), allowing cation exchange to occur[3]. TFA is a stronger acid that drops the pH to ~2.0, neutralizing nearly all silanols. Additionally, TFA's fluorinated tail forms a strong hydrophobic ion-pair with the amine, completely shielding it from the silica surface[3].

Q: I cannot use TFA because I am using LC-MS. What are my options? A: TFA causes severe ion suppression in Electrospray Ionization (ESI-MS). Instead, use Difluoroacetic Acid (DFA). DFA offers a thermodynamic middle ground: it provides better ion-pairing and a lower pH than formic acid, but significantly less ion suppression than TFA[3]. Alternatively, switch your hardware to a Charged Surface Hybrid (CSH) column. CSH particles have a built-in slight positive surface charge that repels basic amines, allowing for sharp peaks even with weak MS-friendly additives like formic acid.

Q: Does the sample injection solvent affect peak shape? A: Yes. If your injection solvent has a significantly higher elution strength (e.g., 100% Methanol) than your initial mobile phase (e.g., 5% Methanol), it causes analyte dispersion at the column head[2]. The amine molecules "smear" before they can properly partition into the stationary phase. Always try to dissolve your sample in the initial mobile phase composition. If a strong solvent is mandatory for solubility, restrict your injection volume to ≤ 2 µL[2].

Q: My peaks were sharp yesterday, but today they are tailing. What changed? A: Sudden-onset tailing is rarely a chemistry issue if the mobile phase preparation hasn't changed. It almost always indicates physical degradation. A void may have formed at the head of the column due to pressure shocks, or the inlet frit is partially blocked by sample particulates[1]. Run the Neutral Marker Test (Protocol 1) to confirm this physical diagnosis.

References

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • Overload or Minor Peak? LCGC International. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine

Welcome to the technical support center for the synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing this sterically hindered primary amine, a key building block in advanced pharmaceutical intermediates.[1] Our focus is on providing practical, field-tested insights to troubleshoot common issues and streamline the scale-up process, ensuring both efficiency and safety.

The synthesis of molecules with fully substituted α-carbon centers adjacent to a nitrogen atom presents a significant challenge in organic chemistry.[2][3] The steric hindrance impedes many classical amination routes, demanding carefully optimized conditions and a robust understanding of the underlying reaction mechanisms. This guide will focus on a common and logical synthetic pathway: the formation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the target amine using the Ritter reaction and subsequent hydrolysis.

Core Synthetic Pathway: A Two-Stage Approach

The most frequently cited route involves a two-stage process starting from a 2-methylbenzyl halide. This approach is logical as it constructs the carbon skeleton first, then introduces the amine functionality.

Synthesis_Workflow Start 2-Methylbenzyl Halide + Magnesium (Mg) Grignard Grignard Reagent Formation (2-Methylbenzylmagnesium halide) Start->Grignard Anhydrous Ether Tertiary_Alcohol Tertiary Alcohol Formation (2-Methyl-1-(2-methylphenyl)propan-2-ol) Grignard->Tertiary_Alcohol Nucleophilic Addition Acetone Acetone (Propan-2-one) Acetone->Tertiary_Alcohol Ritter_Reaction Ritter Reaction (with Acetonitrile & Strong Acid) Tertiary_Alcohol->Ritter_Reaction Amide_Intermediate N-Acetyl Amide Intermediate Ritter_Reaction->Amide_Intermediate Hydrolysis Acid or Base Hydrolysis Amide_Intermediate->Hydrolysis Final_Product Final Product 2-Methyl-2-(2-methylphenyl)propan-1-amine Hydrolysis->Final_Product Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Attack cluster_2 Hydrolysis Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Nitrilium_Ion R₃C-N⁺≡C-CH₃ Carbocation->Nitrilium_Ion Nitrile CH₃-C≡N Intermediate ... Nitrilium_Ion->Intermediate Water H₂O Amide R₃C-NH-C(=O)CH₃ Intermediate->Amide - H⁺

Caption: Simplified mechanism of the Ritter reaction.

  • Optimization Strategies:

    • Acid Choice and Stoichiometry: While sulfuric acid is common, other acids like trifluoroacetic acid (TFA) can sometimes give cleaner reactions. [4]Use the minimum amount of acid required to catalyze the reaction; a large excess promotes charring.

    • Temperature Control: Add the alcohol slowly to a cold (0 °C) solution of the acid and nitrile. Allowing the reaction to warm slowly to room temperature is often more effective than running it at elevated temperatures, which favors elimination.

    • Solvent/Reagent: Acetonitrile can often serve as both the reagent and the solvent, maximizing its concentration and favoring the desired reaction pathway. [4]

Part 3: Hydrolysis and Purification

The final step is the hydrolysis of the stable amide bond to liberate the primary amine.

Q4: My amide hydrolysis is slow or incomplete. How can I ensure full conversion to the amine?

A4: Amide hydrolysis, especially of sterically hindered amides, requires forcing conditions.

  • Causality & Explanation: The stability of the amide bond necessitates either strong acid or strong base catalysis at elevated temperatures to drive the hydrolysis to completion.

  • Troubleshooting Steps:

    • Acid Hydrolysis: Refluxing with a strong acid like 6M HCl or H₂SO₄ for an extended period (12-48 hours) is a common method. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting amide.

    • Base Hydrolysis: Alternatively, strong basic conditions (e.g., refluxing with 20-40% aqueous NaOH or KOH) can be effective. This can be advantageous if your molecule has other acid-sensitive functional groups.

    • Diethylene Glycol as Solvent: For particularly stubborn amides, using a high-boiling solvent like diethylene glycol with KOH allows for much higher reaction temperatures (>150 °C), which can significantly accelerate hydrolysis.

Q5: The final amine is difficult to extract and purify. What are the best practices?

A5: The basicity and potential water solubility of the final amine product require a specific workup and purification strategy.

  • Workup Procedure:

    • After hydrolysis, the amine will be protonated (if under acidic conditions) or freebased (if under basic conditions). It is crucial to basify the aqueous layer to a high pH (>12) with NaOH or KOH to ensure the amine is in its freebase form, which is soluble in organic solvents.

    • Extract with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or ether. Perform multiple extractions (at least 3x) to ensure complete recovery.

    • For amines with some water solubility, saturating the aqueous layer with sodium chloride (brining out) can decrease its aqueous solubility and improve extraction efficiency. [5]* Purification Methods:

    • Distillation: If the amine is a liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale.

    • Crystallization: The amine can be converted to a salt (e.g., hydrochloride or tartrate) by treating the organic solution with an acid (like HCl in ether). Amine salts are often crystalline solids that can be easily purified by recrystallization and then converted back to the freebase if necessary. [6]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: There are several critical safety points:

  • Grignard Reaction: The use of anhydrous ether is a major fire hazard due to its low boiling point and high volatility. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere. The quenching of the reaction is highly exothermic and can release hydrogen gas if protic reagents are added too quickly. [7]* Ritter Reaction: The use of concentrated strong acids is highly corrosive. Always add reagents slowly and with adequate cooling. If using cyanides instead of acetonitrile, extreme caution is necessary due to their high toxicity, especially the risk of releasing fatal hydrogen cyanide gas under acidic conditions. [1] Q: Can reductive amination be used as an alternative synthetic route?

A: While reductive amination is a powerful tool for amine synthesis, it is generally not suitable for creating a primary amine with a quaternary α-carbon like the target molecule. [8][9]The typical precursors would be a ketone (2-methyl-1-(2-methylphenyl)propan-2-one) and ammonia. However, forming an imine with ammonia at such a sterically hindered ketone is extremely difficult, making this route low-yielding and impractical for scale-up.

Q: What analytical techniques are recommended for monitoring progress and purity?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile components, confirming molecular weights of intermediates and products, and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates. It is also essential for assessing the purity of the final compound.

Quantitative Data Summary

The following table provides an example set of parameters for a lab-scale synthesis. These should be optimized for each specific setup and scale.

StepReagent 1Reagent 2Reagent 3SolventTemp (°C)Time (h)Typical Yield
Grignard 2-Methylbenzyl chloride (1.0 eq)Mg turnings (1.1 eq)Acetone (1.2 eq)Anhydrous Ether0 to 352-475-85%
Ritter Tertiary Alcohol (1.0 eq)Acetonitrile (10 eq)H₂SO₄ (2.0 eq)Acetonitrile0 to 256-1230-50% [1]
Hydrolysis N-Acetyl Amide (1.0 eq)6M HCl (aq)-Water100 (reflux)12-2480-95%

References

  • Grokipedia. (2026, January 14). Ritter reaction.
  • Wikipedia. (n.d.). Ritter reaction.
  • Alfa Chemistry. (n.d.). Ritter Reaction.
  • University of California, Davis. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic-Chemistry.org. (2019, January 11). Ritter Reaction.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Elsevier. (n.d.). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Petroleum Processing and Petrochemicals.
  • American Chemical Society. (n.d.). Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Chemistry LibreTexts. (2020, August 26). 21.
  • Amanote Research. (2019, May 2). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine.
  • Google Patents. (n.d.). CN102093248B - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • PubMed. (2020, January 15).
  • ResearchGate. (2020, January).
  • Deng, B. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Prime Scholars.
  • Vaia. (n.d.). (i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii)
  • Organic Chemistry Portal. (n.d.).
  • Justia Patents. (2015, April 9).
  • BenchChem. (n.d.). Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.
  • Chemistry Steps. (2020, April 15).
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Chegg. (2017, April 11).
  • ResearchGate. (2025, October 28).
  • PubChem. (n.d.). 2-Methyl-1-(2-methylphenyl)propan-2-amine.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
  • National Science Foundation. (2024, August 30).

Sources

Optimization

Technical Support Center: Enhancing the Stability of Novel β2-Agonist Candidates

Welcome to the Technical Support Center for β2-agonist drug development. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and formulation strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β2-agonist drug development. As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, validated protocols, and formulation strategies to overcome chemical and functional instability in novel β2-adrenergic receptor (β2-AR) agonists.

Section 1: Mechanistic Troubleshooting & Pathway Analysis

Q1: Why do my novel β2-agonist candidates rapidly lose efficacy in in vitro airway smooth muscle assays despite demonstrating high initial binding affinity?

Expert Answer: This phenomenon is typically caused by rapid agonist-promoted receptor desensitization and down-regulation, rather than chemical degradation of the drug in the assay medium. When a β2-agonist binds to the β2-AR, it stimulates the Gs-protein, activating adenylyl cyclase (AC) to increase cAMP levels, which in turn activates Protein Kinase A (PKA) to induce smooth muscle relaxation[1].

However, this pathway operates on a self-regulating negative feedback loop. Activated PKA, along with G protein-coupled receptor kinases (GRKs), phosphorylates the intracellular domains of the β2-AR, uncoupling it from the Gs-protein[1]. Furthermore, prolonged exposure to the agonist leads to a loss of β2-AR mRNA stability, primarily due to cAMP-promoted binding of destabilizing proteins to the 3' non-coding region of the gene[1].

Causality Check: To troubleshoot this, you must determine whether your candidate acts as a full agonist or a partial agonist with low intrinsic efficacy (like salmeterol). Partial agonists stabilize altered receptor states that can significantly reduce the rate of desensitization compared to full agonists[2]. If your candidate causes >80% receptor internalization within 18-24 hours, it is triggering profound down-regulation[1].

Pathway Agonist β2-Agonist Receptor β2-AR Agonist->Receptor Gs Gs Protein Receptor->Gs Desensitization Receptor Desensitization Receptor->Desensitization AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Receptor Phosphorylation Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: β2-AR activation, cAMP/PKA signaling, and PKA-mediated desensitization pathways.

Section 2: Chemical Instability & Degradation Pathways

Q2: During forced degradation studies, my candidate shows significant breakdown. What are the primary chemical degradation mechanisms for β2-agonists, and how do they manifest?

Expert Answer: β2-agonists (e.g., salbutamol, fenoterol, formoterol) are highly susceptible to oxidation and alkaline hydrolysis due to their phenolic or catecholamine-like ring structures and secondary amine groups.

  • Oxidation: Peroxidative metabolism or exposure to reactive oxygen species (ROS) leads to the abstraction of electrons from the phenolic moiety, generating phenoxyl radicals. These radicals can recombine to form stable dimers (e.g., salbutamol dimers) or other unspecified impurities[3].

  • Alkaline Hydrolysis: In basic environments (pH > 7), the phenolic hydroxyl groups become deprotonated, drastically increasing electron density and making the molecule highly reactive to hydrolytic cleavage[4][5].

Data Presentation: Quantitative Degradation Profile Below is a summarized quantitative profile of a standard β2-agonist (Salbutamol sulfate) under forced degradation conditions to serve as a benchmark for your candidates[4]:

Stress ConditionParametersImpurity D (%)Impurity G (%)Total Impurities (%)Primary Mechanism
Alkaline 0.1 M NaOH, 3 hrs, AmbientHighHigh> 5.0%Base hydrolysis / Cleavage
Acidic 0.1 M HCl, 3 hrs, AmbientLowLow< 1.0%Acid hydrolysis
Oxidative 3% H₂O₂, 3 hrs, AmbientN/DN/D> 8.0%Peroxidative degradation
Thermal 100°C, 3 hrsLowLow~ 2.0%Thermal degradation

Protocol: Self-Validating Forced Degradation Study To establish a trustworthy stability-indicating profile, use this self-validating methodology[4][6]:

  • Sample Preparation: Prepare a 400 µg/mL stock solution of the β2-agonist candidate in HPLC-grade water.

  • Acidic/Alkaline Stress: Aliquot 2 mL of stock. Add 2 mL of 0.1 M HCl (acidic) or 0.1 M NaOH (alkaline). Incubate at ambient temperature for 3 hours. Self-Validation Step: Neutralize with equivalent molarity of base/acid before injection to prevent column damage and artifactual degradation inside the injector.

  • Oxidative Stress: Aliquot 2 mL of stock. Add 2 mL of 3% H₂O₂. Incubate at ambient temperature for 3 hours. Quench the reaction with sodium bisulfite.

  • Thermal Stress: Heat the stock solution at 100°C in a sealed ampoule for 3 hours.

  • Validation Check (Mass Balance): Analyze using RP-UPLC-PDA. The sum of the peak area of the remaining intact drug plus the peak areas of all degradation products must equal 98-102% of the initial intact drug peak area. If mass balance fails, volatile degradants or polymeric aggregates (dimers) that do not elute are forming.

Section 3: Formulation Strategies for Enhanced Stability

Q3: How can I optimize the liquid formulation of my β2-agonist to prevent rapid hydrolysis and oxidation during storage?

Expert Answer: The stability of β2-agonists in aqueous solutions is heavily dependent on pH, buffer species, and excipient interactions.

  • pH Optimization: The pH stability profile of molecules like salbutamol shows maximum stability between pH 3.0 and 4.0, with a region of minimum stability around pH 9.0[5]. Formulate your aqueous solutions within the acidic optimal range.

  • Buffer Selection: Buffer salts are not inert. Phosphate buffers actively accelerate the breakdown of β2-agonists, whereas acetate buffers stabilize the drug[5].

  • Excipient Interactions: Avoid reducing sugars. While sucrose alone may seem inert at neutral pH, at the optimal acidic pH (3.5), sucrose hydrolyzes into glucose and fructose. The "free" carbonyl group of these monosaccharides rapidly reacts with the secondary amine of the β2-agonist via Maillard-type reactions, accelerating degradation[5].

Formulation Start Aqueous Formulation Initiation pH Adjust pH (Target: 3.0 - 4.0) Start->pH Buffer Select Buffer (Use Acetate, Avoid Phosphate) pH->Buffer Excipient Screen Excipients (Exclude Reducing Sugars) Buffer->Excipient Oxidation Anti-Oxidation Measures (Air Exclusion, Chelators) Excipient->Oxidation Validation Stability-Indicating Assay (RP-UPLC-PDA) Oxidation->Validation

Caption: Step-by-step logical workflow for optimizing β2-agonist liquid formulations.

Section 4: Analytical Methodologies

Q4: What is the most reliable protocol for quantifying degradation impurities of β2-agonists?

Expert Answer: A Reverse-Phase Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (RP-UPLC-PDA) is the gold standard for separating the parent drug from its structurally similar degradants[6].

Protocol: RP-UPLC-PDA Stability-Indicating Assay

  • Mobile Phase Preparation:

    • Mobile Phase A: 3 mM Sodium lauryl sulphate (or suitable ion-pairing agent) in water, adjusted to pH 3.0 with glacial acetic acid[7].

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 35°C[4].

    • Elution: Isocratic elution (e.g., 60:40 A:B v/v) or a shallow gradient depending on the lipophilicity of the specific candidate[7].

    • Flow Rate: 0.3 to 0.5 mL/min.

  • Detection: Set the PDA detector to scan from 200-400 nm. Extract chromatograms at 277 nm (optimal for salbutamol-like structures) or 214 nm (for formoterol-like structures)[4][7].

  • System Suitability (Self-Validation): Inject a resolution mixture containing the parent drug and known impurities (e.g., Impurity D and G). The protocol is only valid if the resolution (Rs) between the parent peak and the closest eluting impurity is ≥ 2.0, ensuring no co-elution masks degradation data.

References
  • Source: mdpi.
  • Source: nih.
  • Source: nih.
  • Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate...
  • A novel stability-indicating method development and validation using reverse-phase ultra–high-performance liquid chromatography...
  • Aspects of the stability of salbutamol sulphate in aqueous solution.
  • (PDF) Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods...

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Permeability of Amine-Based Compounds

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and medicinal chemists troubleshoot and overcome the poor cell permeability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and medicinal chemists troubleshoot and overcome the poor cell permeability often associated with amine-based compounds.

Amines are ubiquitous in pharmacology, particularly in CNS and cardiovascular indications, because they readily form stable, water-soluble salts and interact strongly with target receptors (e.g., 7TM GPCRs)[1]. However, their physicochemical properties often lead to significant membrane permeability bottlenecks. This guide bridges the gap between theoretical physical chemistry and highly practical, bench-level troubleshooting.

Section 1: Core Diagnostics (FAQ)

Q: Why does my amine-containing lead compound show excellent biochemical potency but near-zero cell permeability in Caco-2 assays? A: The root cause is almost always the ionization state of the amine at physiological pH. Most primary, secondary, and tertiary amines have a


 between 9.0 and 10.0. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that >95% of your compound exists in the protonated, cationic state (

). Charged species carry a massive desolvation penalty, making it thermodynamically unfavorable for them to partition into and cross the lipophilic core of the cell membrane[2][3].

Q: My compound enters the cell (high intracellular concentration) but shows no efficacy against its cytosolic target. What is happening? A: You are likely observing Lysosomal Trapping (ion trapping). Lipophilic amines (LogP > 1,


 > 6.5) can passively diffuse across the cell membrane in their small neutral fraction. Once inside the cytosol (pH ~7.2), they diffuse into lysosomes, which are highly acidic (pH 4.5 - 5.0). Inside the lysosome, the amine becomes fully protonated. Because the lysosomal membrane is impermeable to the charged cation, the drug becomes permanently sequestered, preventing it from reaching its intended cytosolic or nuclear target[4][5].

Section 2: Troubleshooting Guide & Strategic Solutions

If you have diagnosed low permeability or lysosomal trapping, implement one of the following chemical or biological strategies.

Strategy A: Tuning via Inductive Effects

You do not always need to remove the amine. By adding electron-withdrawing groups (EWGs)—such as a fluorine atom or a cyano group—adjacent to the basic center (e.g.,


- or 

-fluorination), you can lower the

of the amine via inductive effects.
  • The Causality: Lowering the

    
     from 9.5 to 8.0 increases the neutral, un-ionized fraction of the drug at pH 7.4 from ~0.8% to ~20%. This exponentially increases the concentration gradient of the permeable species, driving passive transcellular diffusion without completely abolishing the basicity required for target binding[3].
    
Strategy B: Bioreversible Prodrugs

If the basic amine is strictly required for target engagement (e.g., a critical salt bridge in the receptor pocket), consider a prodrug approach.

  • The Causality: Converting the amine into an (acyloxy)alkyl carbamate or an N-Mannich base temporarily masks the ionizable proton. This abolishes the positive charge at pH 7.4, drastically increasing the compound's LogD and allowing rapid passive diffusion across the lipid bilayer. Once inside the cell or systemic circulation, ubiquitous esterases cleave the promoiety, releasing the active amine[6][7].

Quantitative Impact of Amine Modifications

Table 1: Representative physicochemical shifts when troubleshooting amine permeability.

StrategyChemical ModificationTypical

Shift
Effect on LogD (pH 7.4)Permeability & ADME Outcome
Baseline Aliphatic Primary Amine~9.5LowPoor passive diffusion; high lysosomal trapping.

Tuning

-Fluorination
~8.0Moderate IncreaseEnhanced transcellular flux; reduced hERG liability.
Prodrug (Acyloxy)alkyl carbamateN/A (Masked)High IncreaseExcellent absorption; requires enzymatic cleavage[7].
Prodrug L-Valyl Ester (Amino Acid)N/A (Masked)VariableActive transport via PEPT1/2 transporters[8].

Section 3: Experimental Workflows

To ensure trustworthiness in your data, you must utilize self-validating experimental systems. Below are the standard operating procedures for diagnosing amine permeability issues.

Protocol 1: Validating Lysosomal Trapping (The Bafilomycin A1 Shift Assay)

To prove that your amine is failing due to lysosomal sequestration rather than true impermeability, you must collapse the lysosomal pH gradient.

  • Cell Preparation: Seed target cells (e.g., HeLa or HepG2) in 6-well plates and culture until 80% confluent.

  • Pre-treatment (The Control): Treat half the wells with Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for 1 hour. Causality: Bafilomycin A1 is a specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). Inhibiting this pump neutralizes the lysosomal pH from 4.5 to ~7.0, destroying the pH gradient required for ion trapping[5][9].

  • Compound Dosing: Add your amine-based lead compound (10 µM) to all wells and incubate for 2 hours.

  • Lysis and Quantification: Wash cells 3x with ice-cold PBS to halt transport. Lyse cells using RIPA buffer and quantify the intracellular drug concentration via LC-MS/MS.

  • Data Interpretation: If the intracellular concentration of your drug drops significantly in the Bafilomycin A1-treated cells compared to the untreated cells, your compound is a victim of lysosomal trapping.

Protocol 2: Bi-directional Caco-2 Permeability Assay

To differentiate between poor passive diffusion and active efflux (e.g., P-glycoprotein/MDR1, which often targets basic amines).

  • Monolayer Culture: Grow Caco-2 cells on polycarbonate Transwell filter inserts for 21 days until the Transepithelial Electrical Resistance (TEER) is >250

    
    .
    
  • Dosing: Prepare your amine compound at 10 µM in HBSS buffer (pH 7.4).

    • A-to-B (Apical to Basolateral): Add compound to the top chamber.

    • B-to-A (Basolateral to Apical): Add compound to the bottom chamber.

  • Efflux Inhibition (Self-Validation): Run a parallel set of wells co-incubated with Elacridar (2 µM) to inhibit P-gp and BCRP efflux pumps.

  • Sampling: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.0 indicates active efflux. If Elacridar collapses the ER to ~1.0, your amine is an efflux substrate.

Section 4: Mechanistic Visualizations

The Mechanism of Lysosomal Trapping

The diagram below illustrates the pH-partitioning mechanism that sequesters basic amines away from their targets.

LysosomalTrapping cluster_ext Cytosol (pH ~7.2) cluster_lys Lysosome Lumen (pH ~4.5) RNH2_cyt Neutral Amine (R-NH2) RNH2_lys Neutral Amine (R-NH2) RNH2_cyt->RNH2_lys Passive Diffusion (Lipophilic) RNH3_cyt Protonated Amine (R-NH3+) RNH3_cyt->RNH2_cyt Equilibrium RNH3_cyt->RNH2_lys Impermeable RNH3_lys Trapped Cation (R-NH3+) RNH2_lys->RNH3_lys Protonation (H+ Pumped by V-ATPase) RNH3_lys->RNH2_lys Blocked

Caption: Lysosomal trapping: Neutral amines diffuse into acidic lysosomes, protonate, and become permanently sequestered.

Bioreversible Prodrug Workflow

This diagram maps the logical flow of utilizing a prodrug strategy to bypass the permeability limitations of a basic amine.

ProdrugStrategy Amine Basic Amine Lead (Low Permeability) Modification Chemical Masking (e.g., Acyloxyalkyl carbamate) Amine->Modification Prodrug Neutral Prodrug (High Lipophilicity / LogD) Modification->Prodrug Membrane Cellular Membrane (Rapid Passive Diffusion) Prodrug->Membrane Cytosol Intracellular Space (Esterase Cleavage) Membrane->Cytosol Target Active Amine Released (Target Engagement) Cytosol->Target

Caption: Prodrug strategy: Masking the amine charge enables membrane crossing, followed by enzymatic intracellular release.

References

  • Prodrugs for Amines. PubMed Central (PMC) - NIH. Available at:[Link]

  • Amino Acids in the Development of Prodrugs. MDPI. Available at:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. PubMed Central (PMC) - NIH. Available at:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine Drugs. PubMed Central (PMC) - NIH. Available at:[Link]

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PLOS One. Available at:[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at:[Link]

  • The Significance of Acid/Base Properties in Drug Discovery. PubMed Central (PMC) - NIH. Available at:[Link]

  • (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2-Methyl-2-(2-methylphenyl)propan-1-amine vs other β2-agonist side chains

A Comparative Guide to the Biological Activity of β2-Agonist Side Chains A Technical Guide for Researchers in Pharmacology and Drug Development This guide provides an in-depth comparison of the biological activities of v...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of β2-Agonist Side Chains

A Technical Guide for Researchers in Pharmacology and Drug Development

This guide provides an in-depth comparison of the biological activities of various side chains found in β2-adrenergic receptor (β2-AR) agonists. By examining the structure-activity relationships (SAR), we will explore how modifications to the N-substituent influence potency, selectivity, duration of action, and overall therapeutic profile. This analysis is grounded in established pharmacological principles and supported by experimental data from authoritative sources.

The β2-Adrenergic Receptor Agonist Pharmacophore: A Prerequisite for Activity

Before comparing side chains, it is crucial to understand the fundamental structural requirements, or pharmacophore, for a molecule to act as a β2-AR agonist. Decades of research have established that the core structure is a phenylethanolamine.[1][2] Key features of this pharmacophore include:

  • An Aromatic Ring: Often a catechol, resorcinol, or a modified phenyl ring that engages with the receptor's binding pocket.[1] The nature of the substituents on this ring is critical for activity and selectivity.[3]

  • A β-Hydroxyl Group: This hydroxyl group on the ethanolamine chain is essential for high-affinity binding to the receptor.

  • An Amine Group: This group is typically a secondary amine and is protonated at physiological pH, forming an ionic bond with a key aspartate residue in the receptor. The substituent on this amine, the "side chain," is the primary focus of this guide.[2][4]

A selective pharmacophore model for β2-agonists typically consists of five key chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature.[4][5]

The compound 2-Methyl-2-(2-methylphenyl)propan-1-amine, while containing an aromatic ring and an amine, fundamentally lacks the critical β-hydroxyl group of the ethanolamine backbone. This absence prevents it from forming the necessary interactions within the β2-AR binding site, and therefore, it is not considered a β2-agonist. This structure serves as a valuable negative control, highlighting the stringency of the pharmacophore requirements.

The Role of the N-Alkyl Side Chain: Dictating Therapeutic Properties

The N-substituent, or side chain, of a β2-agonist plays a pivotal role in defining its pharmacological profile. The size, bulk, and chemical properties of this group heavily influence receptor selectivity (β2 vs. β1), potency, and duration of action.[1]

The size of the N-substituent is a primary determinant of β-receptor selectivity. Larger substituents generally favor binding to the β2-receptor over the β1-receptor.[1]

  • Small Substituents (e.g., Isopropyl in Isoprenaline): Result in non-selective β-agonists with significant β1-receptor activity, leading to cardiac side effects.

  • Bulky Substituents (e.g., tert-Butyl in Salbutamol): The increased steric bulk of the tert-butyl group confers significant β2-selectivity, reducing off-target cardiac effects.[1]

  • Aralkyl Substituents: The incorporation of an N-aralkyl group (an alkyl chain with an aromatic ring) can further enhance β2-selectivity.[6] However, it can also introduce α-adrenolytic properties.[6]

The development of long-acting β2-agonists (LABAs) and ultra-long-acting β2-agonists (ultra-LABAs) has been a major advancement in the management of asthma and COPD.[7] The duration of action is largely determined by the physicochemical properties of the N-substituent.

  • Short-Acting β2-Agonists (SABAs) (e.g., Salbutamol): These compounds have relatively small, hydrophilic side chains. They provide rapid onset of bronchodilation but are cleared from the receptor environment relatively quickly, resulting in a duration of action of 4-6 hours.[8]

  • Long-Acting β2-Agonists (LABAs) (e.g., Salmeterol and Formoterol): These agonists have effects that last for at least 12 hours.[9][10] Their extended duration is achieved through different mechanisms related to their side chains:

    • Salmeterol: Possesses a long, lipophilic phenylbutoxyhexyl side chain.[1] This "tail" is thought to bind to an "exosite" on or near the receptor, effectively anchoring the drug in the vicinity of the active site.[10][11] This anchoring allows the active head of the molecule to repeatedly engage with the receptor.

    • Formoterol: Has a moderately lipophilic N-isopropyl-p-methoxyphenyl group.[1] Its long duration of action is explained by the "plasmalemma diffusion microkinetic model," where the lipid bilayer of the cell membrane acts as a depot from which the drug can diffuse to the receptor.[10]

  • Ultra-Long-Acting β2-Agonists (ultra-LABAs) (e.g., Vilanterol): These provide bronchodilation for 24 hours. Vilanterol has a complex side chain similar to salmeterol but with additional structural features (2,6-dichlorobenzyl and alkoxy groups) that confer high potency, high selectivity, and a long duration of action.[1][12][13]

Comparative Analysis of Key β2-Agonist Side Chains

The following table summarizes the properties of representative β2-agonists, highlighting the influence of their respective side chains.

Compound Side Chain (N-Substituent) Class Potency (pEC50) Onset of Action Duration of Action Key Side Chain Features
Salbutamol tert-ButylSABA~7.0Rapid (~5 min)[7]4-6 hours[8]Bulky alkyl group enhances β2 selectivity.
Formoterol N-isopropyl-p-methoxyphenylLABA~8.5Rapid (~7 min)[14][15]≥12 hours[11]Moderately lipophilic, allows for depot formation in the cell membrane.[10]
Salmeterol PhenylbutoxyhexylLABA~8.0Slow (~14 min)[14][15]≥12 hours[11]Long, highly lipophilic chain binds to a receptor exosite.[10][11]
Vilanterol 2,6-dichlorobenzyl & alkoxy groupsultra-LABA~9.5[12]Rapid24 hours[1]Complex, lipophilic chain provides high potency and long duration.[1]
Experimental Protocols for Assessing Biological Activity

The characterization of β2-agonist activity relies on a suite of in vitro assays. Here, we detail two fundamental experimental workflows.

This assay is used to determine the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.[16][17] It is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the β2-AR in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[18]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-dihydroalprenolol), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, include control wells with a high concentration of a known unlabeled ligand.[19]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[18]

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[18]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

This is a functional assay that measures the ability of a β2-agonist to stimulate the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

Protocol:

  • Cell Culture:

    • Culture cells endogenously or recombinantly expressing the β2-AR (e.g., HEK293 or CHO cells) in a suitable format (e.g., 384-well plates).[20]

  • Assay Procedure:

    • Wash the cells and incubate them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Add varying concentrations of the test β2-agonist to the cells.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for cAMP production.[20]

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP produced using a detection kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA.[20] These kits typically involve a competition between the cAMP produced by the cells and a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals from the test compound wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

Visualizing Key Pathways and Workflows

The canonical signaling pathway for β2-AR activation involves the Gs protein, adenylyl cyclase, and the production of cAMP.[21][22][23]

Gprotein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist β2-Agonist Receptor β2-AR Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Canonical β2-AR signaling cascade.

A schematic representation of the steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow A Prepare β2-AR Membranes B Incubate: Membranes + Radioligand + Test Compound A->B C Separate Bound/Free (Vacuum Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 → Ki) D->E cAMP_Assay_Workflow A Plate β2-AR Expressing Cells B Add Test Compound (Agonist) A->B C Incubate to Stimulate cAMP Production B->C D Lyse Cells & Detect cAMP (e.g., TR-FRET) C->D E Data Analysis (EC50 & Emax) D->E

Caption: Workflow for a cAMP accumulation assay.

Conclusion

The N-substituted side chain is a critical determinant of the therapeutic profile of a β2-adrenergic receptor agonist. Through careful medicinal chemistry and the strategic modification of this side chain, it is possible to fine-tune the potency, selectivity, and, most notably, the duration of action of these important drugs. The evolution from short-acting to long-acting and ultra-long-acting agonists is a testament to the power of understanding structure-activity relationships. The experimental protocols detailed herein represent the foundational tools for the continued discovery and characterization of novel β2-agonists with improved therapeutic properties.

References

  • Discovery and development of beta2 agonists. In: Wikipedia. [Link]

  • van Noord JA, Smeets JJ, Raaijmakers JA, Bommer AM, Maesen FP. Salmeterol versus formoterol in patients with moderately severe asthma: onset and duration of action. European Respiratory Journal. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Zhang L, Zhang L, Chen Z, et al. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Bio-protocol. [Link]

  • Labrid C, El-Amrani AI, Dureng G, et al. Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link]

  • Zhang L, Chen Z, Lian J, et al. GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]

  • Li H, Fan J, Wang H, et al. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. Molecules. [Link]

  • Xiao RP. Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. [Link]

  • Procopiou PA, Barrett VJ, Bevan NJ, et al. Synthesis and Structure-Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry. [Link]

  • D'Amato M, Vitale C, Molino A, et al. Beta2-Agonists. In: StatPearls. [Link]

  • Miller DD, Osei-Gyimah P, Shams G, et al. Pharmacological evaluation of the beta-adrenoceptor agonist properties of N-benzyl substituted trimetoquinol analogues. Journal of Pharmacy and Pharmacology. [Link]

  • Wong A, Hwang SM, Cheng HY, et al. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Molecular Pharmacology. [Link]

  • Beta-2 adrenergic receptor. In: Wikipedia. [Link]

  • Beta2-agonists Defined. American Academy of Allergy, Asthma & Immunology. [Link]

  • Beta-2 Agonists. Picmonic. [Link]

  • Procopiou PA, Barrett VJ, Bevan NJ, et al. Synthesis and Structure-Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry. [Link]

  • Procopiou PA, Barrett VJ, Bevan NJ, et al. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry. [Link]

  • Benovic JL. Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology. [Link]

  • Patel R, Patel B, Shah S. Beta2-Receptor Agonists and Antagonists. In: StatPearls. [Link]

  • Beta2-adrenergic agonist. In: Wikipedia. [Link]

  • 2-Methyl-2-phenylpropan-1-amine. PubChem. [Link]

  • Mohell N, Svartengren J, Waldeck B. Effects of N-aralkyl Substitution of Beta-Agonists on Alpha- And Beta-Adrenoceptor Subtypes: Pharmacological Studies and Binding Assays. Acta Pharmacologica et Toxicologica. [Link]

  • Li H, Fan J, Wang H, et al. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. ResearchGate. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Sanders VM. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences. [Link]

  • 2-Methyl-1-(2-methylphenyl)propan-2-amine. PubChem. [Link]

  • 2-Propanamine, 2-methyl-. Cheméo. [Link]

  • GPCR-radioligand binding assays. ResearchGate. [Link]

  • Politiek MJ, Boorsma M, Aalbers R. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction. European Respiratory Journal. [Link]

  • Beta-Agonist ELISA Test Kit Manual. Neogen. [Link]

  • Cazzola M, Matera MG. Pharmacology of salmeterol and formoterol, two long-acting β2-adrenoceptor bronchodilators. ResearchGate. [Link]

  • Politiek MJ, Boorsma M, Aalbers R. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction. SciSpace. [Link]

  • Charlton SJ, Cavenagh D, Kaczorowska J, et al. Kinetic analysis of endogenous β2-adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells. British Journal of Pharmacology. [Link]

  • Pitha J, Zjawiony J, Lefkowitz RJ, et al. Two beta-adrenergic pharmacophores on the same molecule. A set of agonist-antagonist combinations. Journal of Medicinal Chemistry. [Link]

  • 2-Methyl-1-propylamine. FooDB. [Link]

  • Formoterol vs Salmeterol Comparison. Drugs.com. [Link]

  • Baker JG. Recent advances in identification and characterization of beta-adrenoceptor agonists and antagonists. Current Opinion in Drug Discovery & Development. [Link]

  • Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. PharmGKB. [Link]

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Comparative

In Vitro Pharmacological Profiling: A Comparative Guide of Novel β2-Agonists vs. Salbutamol

The evolution of β2-adrenoceptor (β2-AR) agonists from Short-Acting β2-Agonists (SABAs) like Salbutamol to Ultra-Long-Acting β2-Agonists (uLABAs) such as Vilanterol, Indacaterol, and Olodaterol represents a triumph of ra...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of β2-adrenoceptor (β2-AR) agonists from Short-Acting β2-Agonists (SABAs) like Salbutamol to Ultra-Long-Acting β2-Agonists (uLABAs) such as Vilanterol, Indacaterol, and Olodaterol represents a triumph of rational drug design. For researchers and drug development professionals, understanding the in vitro molecular pharmacology—specifically affinity, intrinsic efficacy, potency, and duration of action—is critical for predicting clinical efficacy and safety in asthma and COPD[1].

This guide provides an objective, data-driven comparison of these compounds, detailing the structural causality behind their performance and the self-validating experimental protocols used to characterize them.

Molecular Pharmacology: Quantitative Comparison

While Salbutamol provides rapid but transient bronchodilation, uLABAs are engineered for sustained action. However, the label "ultra-long-acting" masks significant molecular diversity. Below is a synthesized comparison of key in vitro parameters derived from recombinant human β2-AR assays.

Table 1: Comparative In Vitro Pharmacological Parameters at the Human β2-Adrenoceptor
AgonistClinical ClassAffinity (pKi)Potency (pEC50)Intrinsic Efficacy (Emax % Iso)β2/β1 Selectivity
Salbutamol SABA~6.0~6.5~47% (Partial)~40-fold
Salmeterol LABA~8.5~9.0~38-63% (Partial)>1000-fold
Formoterol LABA~8.0~9.5~90-97% (Full)~400-fold
Indacaterol uLABA~7.0~8.5~73-90% (Near-Full)~40-fold
Vilanterol uLABA~9.5~10.0~70-80% (High Partial)>1000-fold
Olodaterol uLABA~8.5~9.5~85% (Near-Full)~200-fold

(Note: Values are aggregate baselines synthesized from radioligand binding and functional cAMP studies[1],[2],[3]. Emax is expressed relative to the full agonist Isoprenaline).

Structural Causality and Mechanism of Action

Why do molecules with similar clinical durations (e.g., Vilanterol and Indacaterol) exhibit such dramatically different binding profiles? The answer lies in their structural interaction with the receptor and the lipid membrane.

  • Exosite Binding (The "Anchor and Trail" Hypothesis): Salmeterol and Vilanterol achieve their subnanomolar affinity and >1000-fold β2-selectivity by interacting with a specific exosite on the receptor (β2-H296-K305)[1]. This anchors the lipophilic tail of the molecule, allowing the active head to repeatedly bind and stimulate the orthosteric site.

  • Lipophilic Depot (Microkinetic Theory): Indacaterol lacks this exosite binding, resulting in an affinity (pKi) and selectivity (40-fold) remarkably similar to the short-acting Salbutamol[1]. Its 24-hour duration is instead driven by high lipophilicity, allowing it to partition deeply into the cell membrane lipid bilayer. This creates a local depot that continuously re-approaches the receptor from within the membrane[1].

  • Intrinsic Efficacy: Formoterol and Indacaterol are near-full agonists, whereas Salmeterol is a weak partial agonist[1],[2]. Vilanterol sits in the optimal middle ground, providing sufficient intrinsic efficacy to drive robust cAMP accumulation without inducing the rapid receptor desensitization sometimes triggered by full agonists[3].

SignalingPathway Agonist β2-Agonist (Salbutamol / uLABA) Receptor β2-Adrenoceptor (Transmembrane GPCR) Agonist->Receptor Binds Orthosteric/Exosite G_protein Gs Protein Activation (GTP Exchange) Receptor->G_protein Conformational Change AC Adenylyl Cyclase (AC) Activation G_protein->AC cAMP cAMP Accumulation AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Outcome Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Outcome Phosphorylation

Figure 1: Canonical β2-Adrenoceptor signaling pathway leading to bronchodilation.

Self-Validating Experimental Methodologies

To ensure high-fidelity data, in vitro characterization must utilize self-validating systems. The use of Chinese Hamster Ovary (CHO) cells stably transfected with human β2-ARs is the gold standard, as it eliminates the confounding variables of tissue-specific receptor reserve and endogenous β1/β3 expression[1].

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

Purpose: To determine the equilibrium dissociation constant (Ki) by displacing a radiolabeled antagonist. Causality & Controls: We use [3H]-CGP12177 as the radioligand. Non-specific binding is defined using 10 μM Propranolol. This self-validating control ensures the measured displacement strictly reflects β-AR orthosteric binding.

Step-by-Step Workflow:

  • Harvest CHO-hβ2 cells and prepare membrane fractions via homogenization and differential centrifugation.

  • Incubate 10-20 μg of membrane protein with a fixed concentration of [3H]-CGP12177 (e.g., 0.5 nM) and increasing concentrations of the test agonist (10⁻¹² to 10⁻⁴ M).

  • Incubate at 37°C for 2 hours to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash filters extensively with ice-cold buffer to remove unbound radioligand.

  • Quantify bound radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay (Potency & Intrinsic Efficacy)

Purpose: To measure functional Gs-protein coupling and downstream adenylyl cyclase activation. Causality & Controls: The assay buffer must contain a phosphodiesterase (PDE) inhibitor, such as IBMX (500 μM). Without IBMX, intracellular PDEs will rapidly degrade cAMP, confounding the measurement of the agonist's true synthesis rate[4]. Isoprenaline (10 μM) is used as a 100% Emax reference, and ICI-118,551 (a β2-selective antagonist) is used to confirm that the cAMP response is exclusively β2-mediated[5].

Step-by-Step Workflow:

  • Seed CHO-hβ2 cells in 96-well plates and culture to 80% confluency.

  • Wash cells and replace media with stimulation buffer (HBSS containing 20 mM HEPES and 500 μM IBMX). Incubate for 15 mins at 37°C.

  • Add test agonists (Salbutamol, Vilanterol, Indacaterol) at varying concentrations and incubate for exactly 30 minutes.

  • Lyse the cells using the provided lysis buffer from a TR-FRET or AlphaScreen cAMP assay kit.

  • Add detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer).

  • Read the plate on a compatible microplate reader. Calculate pEC50 (potency) and Emax (efficacy relative to Isoprenaline).

Protocol 3: Washout and Reassertion Assay (Duration of Action)

Purpose: To differentiate between short-acting (Salbutamol) and long-acting (uLABA) kinetics at the cellular level. Causality & Controls: By extensively washing the cells, we remove the free aqueous ligand. If signaling persists or reasserts after washing, it proves the drug has either a slow off-rate (exosite binding) or a membrane depot effect[6],[3].

WashoutAssay Seed 1. Cell Seeding CHO-hβ2 Cells Incubate 2. Agonist Incubation (1h, 37°C) Seed->Incubate Wash 3. Extensive Washout (Remove free ligand) Incubate->Wash Rest 4. Rest Period (0 - 24h) Wash->Rest Measure 5. cAMP Measurement (Reassertion) Rest->Measure Analyze 6. Data Analysis (Washout Ratio) Measure->Analyze

Figure 2: Step-by-step workflow of the in vitro washout and reassertion assay.

Step-by-Step Workflow:

  • Pre-incubate CHO-hβ2 cells with the EC80 concentration of the test agonist for 1 hour.

  • Wash Phase: Wash the cells rapidly 4-5 times with large volumes of warm, agonist-free media to remove all unbound drug.

  • Rest Phase: Incubate the cells in agonist-free media for variable time points (0, 2, 4, 12, and 24 hours).

  • At each time point, add IBMX for 30 minutes to capture newly synthesized cAMP.

  • Lyse cells and measure cAMP levels. Expected Results: Salbutamol signaling will drop to baseline immediately after washing (Washout Ratio > 30). Vilanterol and Indacaterol will show persistent or reasserting cAMP production up to 24 hours post-washout (Washout Ratio < 5)[6],[3].

References

  • A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD. nih.gov. 1

  • A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD. researchgate.net. 5

  • β2-adrenoceptor agonists: current and future direction. nih.gov. 2

  • In Vitro Pharmacological Characterization of Vilanterol, a Novel Long-Acting β2-Adrenoceptor Agonist with 24-Hour Duration of Action. researchgate.net. 3

  • β 2-adrenoceptor agonists: Current and future direction. researchgate.net. 6

  • Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. frontiersin.org. 4

Sources

Validation

Head-to-head comparison of propan-1-amine derivatives in receptor binding assays

Title: Head-to-Head Comparison of Propan-1-amine Derivatives in Monoamine Transporter Binding Assays Introduction: The 3-Aryloxy-3-phenylpropan-1-amine Scaffold In the landscape of neuropharmacology, the 3-aryloxy-3-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Propan-1-amine Derivatives in Monoamine Transporter Binding Assays

Introduction: The 3-Aryloxy-3-phenylpropan-1-amine Scaffold

In the landscape of neuropharmacology, the 3-aryloxy-3-phenylpropan-1-amine backbone represents a privileged structural scaffold. As a Senior Application Scientist overseeing assay development, I frequently utilize this class of compounds to benchmark monoamine transporter assays. Minor functional group substitutions on the aryloxy ring of this scaffold dictate profound shifts in selectivity across the Solute Carrier 6 (SLC6) family—specifically the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).

This guide provides a head-to-head comparison of three classic propan-1-amine derivatives: Fluoxetine , Atomoxetine , and Nisoxetine . By analyzing their receptor binding profiles and the underlying experimental methodologies, researchers can better understand how to design and validate competitive radioligand binding assays.

Structural Basis of Selectivity (Mechanistic Causality)

Understanding why these molecules behave differently is critical for interpreting binding data. The selectivity profile is entirely driven by the steric and electronic properties of the substitution on the phenoxy ring:

  • Fluoxetine (4-Trifluoromethylphenoxy): The bulky, electron-withdrawing

    
     group at the para-position restricts the molecule's affinity to SERT. Crystallographic studies reveal that this halogenated group inserts perfectly into a specific Halogen-Binding Pocket (HBP) present in SERT, which is absent in NET and DAT[1].
    
  • Atomoxetine (2-Methylphenoxy): Shifting to a simple ortho-methyl substitution abolishes the HBP interaction, drastically reducing SERT affinity while optimizing the molecule for the binding pocket of NET[2].

  • Nisoxetine (2-Methoxyphenoxy): The ortho-methoxy group provides additional hydrogen-bonding potential, making nisoxetine one of the most potent and selective NET inhibitors known. It is so highly selective that tritiated nisoxetine (

    
    -nisoxetine) is the gold-standard radioligand for NET quantification[2].
    

Mechanism Substrate Monoamine (5-HT / NE) Transporter Transporter Protein (SERT / NET) Substrate->Transporter Binds Synapse Synaptic Accumulation (Enhanced Signaling) Substrate->Synapse Accumulates Reuptake Intracellular Reuptake (Signal Termination) Transporter->Reuptake Transports Inhibitor Propan-1-amine Derivative (Fluoxetine / Atomoxetine) Inhibitor->Substrate Prevents Binding Inhibitor->Transporter Blocks

Mechanism of monoamine reuptake inhibition by propan-1-amine derivatives.

Head-to-Head Binding Data

The following table synthesizes the inhibition constant (


) values for these derivatives across the three primary monoamine transporters. 

represents the absolute thermodynamic affinity of the compound for the receptor.
CompoundPhenoxy SubstitutionSERT

(nM)
NET

(nM)
DAT

(nM)
Primary Target
Fluoxetine 4-Trifluoromethyl (

)
1.1> 500> 10,000SERT[3]
Atomoxetine 2-Methyl (

)
77.05.01,451NET[2]
Nisoxetine 2-Methoxy (

)
158.00.46378NET[2]

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To generate the


 data shown above, we utilize a competitive radioligand binding assay. As an application scientist, I design these protocols to be self-validating systems —meaning the assay must internally prove its own specificity and rule out artifacts like lipid partitioning.
Step-by-Step Workflow

1. Membrane Preparation

  • Action: Harvest HEK293 cells stably expressing human SERT or NET. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Causality: Transporters are integral membrane proteins. Isolating the membrane fraction removes cytosolic enzymes that could degrade the test compounds, ensuring stable pharmacokinetics during the assay.

2. Assay Setup & Internal Validation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (

    
    -citalopram for SERT; 
    
    
    
    -nisoxetine for NET), and varying concentrations of the test compound (e.g., Fluoxetine from
    
    
    to
    
    
    M).
  • Self-Validating Control: Parallel wells must contain a massive excess (10 µM) of an unlabeled reference inhibitor (e.g., paroxetine for SERT). This defines the Non-Specific Binding (NSB) . If the Specific Binding (Total Binding minus NSB) falls below 80% of the total signal, the assay is flagged for non-specific lipophilic binding and invalidated.

3. Incubation and Rapid Filtration

  • Action: Incubate for 60 minutes at 22°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: Why use PEI? Propan-1-amine derivatives are highly lipophilic and prone to sticking to glass surfaces. PEI coats the filter with a positive charge, neutralizing the negative charge of the glass fibers. This drastically reduces the non-specific binding of the radioligand, ensuring a robust signal-to-noise ratio.

4. Data Analysis (Cheng-Prusoff Conversion)

  • Action: Quantify radioactivity using liquid scintillation counting. Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
  • Causality:

    
     values are relative; they change depending on how much radioligand (
    
    
    
    ) is used. By applying the Cheng-Prusoff equation, we normalize the data against the specific radioligand's affinity (
    
    
    ), yielding an absolute thermodynamic constant (
    
    
    ) that can be universally compared across different laboratories.

Workflow A 1. Membrane Preparation (HEK293 expressing SERT/NET) B 2. Assay Incubation (Radioligand + Test Compound) A->B C 3. Rapid Filtration (GF/B filters + PEI soak) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Cheng-Prusoff Ki Calculation) D->E

Competitive radioligand binding assay workflow for monoamine transporters.

Conclusion

The propan-1-amine scaffold perfectly illustrates how minor structural tweaks—such as moving from a para-trifluoromethyl group (Fluoxetine) to an ortho-methoxy group (Nisoxetine)—can completely invert a molecule's pharmacological target from SERT to NET. When evaluating these compounds, adhering to strict, self-validating radioligand binding protocols ensures that the resulting


 values reflect true, high-fidelity receptor interactions.

References

  • Norepinephrine transporter inhibitors and their therapeutic potential Source: National Institutes of Health (nih.gov) URL:[Link]

  • Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine Source: Academia.edu URL:[Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-2-(2-methylphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for 2-Methyl-2-(2-methylphenyl)propan-1-amine, a primary amine with significant potential in medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, thereby empowering researchers to develop and cross-validate analytical methods with confidence and scientific rigor.

The validation of an analytical procedure is a critical process that ensures the reliability, accuracy, and consistency of test results.[1] This guide will explore the development and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Methyl-2-(2-methylphenyl)propan-1-amine.

The Central Role of Method Validation in a Regulatory Environment

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation.[2][3][4][5] These guidelines are not merely a checklist but are founded on the principle that a well-understood and controlled analytical method is fundamental to ensuring drug safety and efficacy.[6][7][8][9] The core parameters of method validation include specificity, linearity, accuracy, precision, range, and robustness.[4]

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories, with different analysts, or using different equipment.[10] This is a crucial step in method transfer and ensures the interchangeability of analytical data across different sites.[10][11]

Physicochemical Properties of 2-Methyl-2-(2-methylphenyl)propan-1-amine: A Guiding Principle for Method Development

A thorough understanding of the analyte's physicochemical properties is the foundation of effective method development. For 2-Methyl-2-(2-methylphenyl)propan-1-amine, the following characteristics are of particular importance:

  • Structure and Functionality: The molecule possesses a primary amine group, a sterically hindered aliphatic structure, and an aromatic phenyl ring. The primary amine is basic and can be readily protonated.

  • Polarity and Solubility: The presence of the amine group imparts some polarity, while the phenyl and alkyl components contribute to its non-polar character. Its solubility will be pH-dependent, with higher solubility in acidic aqueous solutions.

  • Volatility: The compound's volatility will influence the choice between GC and LC techniques. While not highly volatile, derivatization can enhance its suitability for GC analysis.

  • Chirality: The molecule is chiral, which may necessitate the use of chiral chromatography to separate and quantify the enantiomers, as they can have different pharmacological activities.[6]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a balance of sensitivity, selectivity, speed, and cost. Below is a comparative overview of HPLC, GC-MS, and LC-MS/MS for the analysis of 2-Methyl-2-(2-methylphenyl)propan-1-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[8] For a primary amine like 2-Methyl-2-(2-methylphenyl)propan-1-amine, reversed-phase HPLC is a suitable starting point.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe organic modifier (acetonitrile) controls retention. The acidic additive improves peak shape for the basic amine by reducing tailing.
Detection UV at ~210 nm and 260 nmThe phenyl group provides UV absorbance. Monitoring at multiple wavelengths can aid in peak identification and purity assessment.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.

Chiral HPLC Separation:

Given the chiral nature of the analyte, enantiomeric separation is often a regulatory requirement.[2]

Proposed Chiral HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)These columns are known to effectively separate a wide range of chiral amines.[7]
Mobile Phase Hexane:Isopropanol with a small amount of a basic modifier (e.g., diethylamine)Normal phase chromatography is often more effective for chiral separations on these types of CSPs. The basic modifier improves peak shape.
Detection UV at ~260 nmThe phenyl chromophore allows for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] Due to the polarity of the primary amine, derivatization is often necessary to improve peak shape and thermal stability.

Proposed GC-MS Method Parameters:

ParameterRecommended ConditionRationale
Derivatization Acylation with Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA)These reagents react with the primary amine to form stable, volatile derivatives with good chromatographic properties.[5]
Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)Provides good separation of a wide range of compounds.
Carrier Gas Helium at a constant flowInert carrier gas.
Injector Temp. 250 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 280 °CA temperature gradient is necessary to elute the derivatized analyte in a reasonable time with good peak shape.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 50-400EI provides reproducible fragmentation patterns for structural elucidation and identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[3][11]

Proposed LC-MS/MS Method Parameters:

ParameterRecommended ConditionRationale
LC System Same as HPLC method (C18 column with acidic mobile phase)The established HPLC method can be directly coupled to the mass spectrometer.
Ionization Electrospray Ionization (ESI) in positive ion modeThe primary amine is readily protonated in the acidic mobile phase, making it ideal for positive ion ESI.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be determined by infusing a standard solution of the analyte.The precursor ion will be [M+H]+. Product ions will be generated by fragmentation of the protonated molecule.

Performance Comparison Summary

FeatureHPLC-UVGC-MSLC-MS/MS
Specificity Moderate to Good (depends on resolution from impurities)Very Good (based on retention time and mass spectrum)Excellent (based on retention time and specific MRM transitions)
Sensitivity (LOD/LOQ) µg/mL to high ng/mL rangeng/mL to pg/mL range (with derivatization)pg/mL to fg/mL range
Linearity Good over a wide rangeGood, but can be affected by derivatization efficiencyExcellent over a wide dynamic range
Precision Excellent (%RSD < 2%)Good (%RSD < 5-10%)Excellent (%RSD < 5%)
Accuracy Excellent (98-102% recovery)Good (can be affected by derivatization and extraction)Excellent (95-105% recovery)
Sample Preparation Simple (dissolution and filtration)More complex (extraction and derivatization)Simple to moderate (dissolution, filtration, possibly SPE)
Chiral Separation Readily achievable with dedicated chiral columnsPossible with chiral columns, but less commonCan be coupled with chiral LC for enantioselective quantification

Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines a systematic approach to the cross-validation of the developed HPLC, GC-MS, and LC-MS/MS methods.

Objective: To demonstrate the equivalence of the three analytical methods for the quantification of 2-Methyl-2-(2-methylphenyl)propan-1-amine in a given matrix (e.g., drug substance or a simple formulation).

1. Protocol Design and Acceptance Criteria:

  • Define the scope of the cross-validation study.

  • Establish clear acceptance criteria before initiating the experiments. For example, the mean results from the different methods should not differ by more than a predetermined percentage (e.g., ± 5%).

2. Sample Selection:

  • Use a single, homogeneous batch of the drug substance or formulation.

  • Prepare samples at three concentration levels covering the expected analytical range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three independent samples at each concentration level for each method.

3. Experimental Execution:

  • Analyze the prepared samples using the validated HPLC, GC-MS, and LC-MS/MS methods.

  • Ensure that system suitability criteria are met for each analytical run.

  • Record all raw data and any deviations from the established protocols.

4. Data Analysis and Interpretation:

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method at each concentration level.

  • Statistically compare the mean values obtained from the different methods using appropriate statistical tests (e.g., t-test or ANOVA).

  • Evaluate if the results meet the pre-defined acceptance criteria.

5. Reporting:

  • Prepare a comprehensive cross-validation report that includes:

    • The objective and scope of the study.

    • The detailed analytical procedures used.

    • The acceptance criteria.

    • A summary of the results in a tabular format.

    • Statistical analysis of the data.

    • A concluding statement on the equivalence of the analytical methods.

Visualizing the Workflow

Caption: Workflow for forced degradation studies.

Conclusion

The selection and validation of an appropriate analytical method for 2-Methyl-2-(2-methylphenyl)propan-1-amine require a thorough understanding of the analyte's properties and the strengths and limitations of each analytical technique. HPLC offers a robust and versatile platform for routine analysis and chiral separations. GC-MS, with appropriate derivatization, provides excellent specificity for identification and quantification. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it ideal for trace-level analysis and stability studies.

A well-designed cross-validation study is essential to ensure the interchangeability of results between these methods, providing a high degree of confidence in the analytical data throughout the drug development lifecycle. By following the principles and protocols outlined in this guide, researchers can develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]

  • SUMICHIRAL OA columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of analytical procedures. ICH. [Link]

  • Agilent Technologies. (2015, June 2). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Agilent. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

Sources

Validation

Pharmacokinetic Profiling of Novel Amine Scaffolds: A Comparative Guide

Executive Summary Amines are ubiquitous in drug discovery, representing the core basic center in the majority of marketed small-molecule therapeutics[1]. However, the high basicity of traditional aliphatic amines (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amines are ubiquitous in drug discovery, representing the core basic center in the majority of marketed small-molecule therapeutics[1]. However, the high basicity of traditional aliphatic amines (e.g., piperidines, pyrrolidines) frequently introduces severe pharmacokinetic (PK) and safety liabilities. These include rapid cytochrome P450 (CYP)-mediated metabolism, excessive volume of distribution (


) driven by phospholipidosis, and dose-limiting hERG channel inhibition[2]. To overcome these bottlenecks, medicinal chemists are increasingly shifting toward novel structural motifs—specifically fluorinated amines  and spirocyclic scaffolds —to finely tune basicity (

), lipophilicity (LogD), and 3D conformation[3][4]. This guide objectively compares the PK profiles of these novel amine classes against traditional standards, providing mechanistic causality and validated experimental protocols.

Mechanistic Foundations: The Amine Basicity Paradox

The


 of a drug dictates its ionization state at physiological pH (7.4), which directly governs its absorption, distribution, metabolism, and excretion (ADME) profile[1]. Traditional secondary amines (e.g., piperidine) typically possess a 

between 9.5 and 10.5, meaning they are >99% protonated in systemic circulation.

While this positive charge ensures excellent aqueous solubility, it creates a "basicity paradox":

  • Toxicity: The protonated nitrogen is a primary pharmacophore for the hERG potassium channel, leading to cardiotoxicity[2].

  • Metabolic Instability: The electron-rich nature of standard amines makes the adjacent

    
    -carbons highly susceptible to CYP-mediated oxidation and N-dealkylation.
    
  • Trapping: Highly basic, lipophilic amines become trapped in acidic intracellular compartments (lysosomes), artificially inflating

    
     and extending the terminal half-life without contributing to free-drug target engagement.
    

Structural Interventions: Fluorination vs. Spirocyclization

To resolve the basicity paradox, two distinct structural strategies are employed:

Strategy A: -Fluorination

The introduction of highly electronegative fluorine atoms at the


- or 

-position relative to the basic nitrogen exerts a powerful inductive electron-withdrawing effect. Causally, this lowers the amine's

by approximately 1.2–1.7 units per

-fluorine atom[2]. By shifting the

closer to 7.4, the fraction of neutral species increases, drastically reducing hERG binding affinity. Furthermore, fluorination increases the oxidation potential of the nitrogen lone pair, shielding the amine from CYP-mediated electron abstraction and subsequent N-dealkylation, thereby enhancing metabolic stability[5].
Strategy B: Spirocyclization

Spirocyclic scaffolds (e.g., azaspiroalkanes) introduce profound conformational rigidity and high


 character compared to flat or flexible monocyclic amines[4]. This rigid 3D architecture reduces the entropic penalty upon target binding. From a PK perspective, spirocycles lower lipophilicity (LogD) and physically shield adjacent metabolic hotspots through steric hindrance. This leads to reduced intrinsic clearance (

) and improved oral bioavailability without sacrificing the basic center necessary for target engagement[6].

Amine_Modifications Base Basic Amine Motif Fluoro Fluorination (β-position) Base->Fluoro Spiro Spirocyclization Base->Spiro pKa ↓ pKa (Inductive Effect) Fluoro->pKa Ox ↑ Oxidation Potential Fluoro->Ox Rigid ↑ Conformational Rigidity Spiro->Rigid Lipid ↓ Lipophilicity (LogD) Spiro->Lipid Tox ↓ hERG Liability pKa->Tox Metab ↑ Metabolic Stability Ox->Metab Rigid->Metab Vd Optimized Vd & Half-life Lipid->Vd

Mechanistic pathways showing how fluorination and spirocyclization optimize amine PK.

Experimental Methodologies: Self-Validating PK Workflows

To objectively compare these scaffolds, we utilize a tiered, self-validating experimental cascade.

PK_Workflow Start Novel Amine Synthesis InVitro In Vitro ADME (Microsomal Stability) Start->InVitro Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis InVivo In Vivo Rat PK (IV & PO Dosing) Bioanalysis->InVivo If Clint < 20 µL/min/mg Data PK Parameter Calculation (NCA) InVivo->Data

Workflow of self-validating ADME/PK screening cascade for novel amine scaffolds.

In Vitro Liver Microsomal Stability Assay

Purpose: Determine intrinsic clearance (


) to predict in vivo hepatic clearance.
Protocol: 
  • Incubation: Incubate the test amine (1 µM) with rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C. (Causality: Mimics physiological hepatic environment).

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). (Causality: NADPH is the obligate cofactor for CYP450 enzymes).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable Isotope Labeled Internal Standard (SIL-IS). (Causality: Instantly denatures proteins, stopping metabolism).

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Self-Validating Mechanism: The protocol mandates a minus-NADPH control run in parallel. If substrate depletion occurs without NADPH, it immediately flags chemical instability or non-CYP mediated degradation (e.g., esterases), preventing false-positive clearance calculations.

In Vivo Rat Pharmacokinetic Study (IV/PO)

Purpose: Quantify systemic clearance, volume of distribution, and absolute bioavailability. Protocol:

  • Dosing: Administer the compound to Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect serial blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Precipitate plasma proteins using acetonitrile spiked with SIL-IS.

  • Calculation: Perform Non-Compartmental Analysis (NCA) to derive PK parameters. Self-Validating Mechanism: The SIL-IS acts as an internal self-validation tool. Because the SIL-IS shares the exact physicochemical properties of the analyte, any matrix effects (ion suppression/enhancement) during LC-MS/MS ionization affect both equally. The ratio of Analyte/SIL-IS remains constant, ensuring absolute quantitative accuracy regardless of extraction recovery variations.

Comparative Data Analysis

The tables below summarize the quantitative impact of structural modifications on a standard piperidine scaffold compared to its


-difluorinated and spirocyclic analogs.
Table 1: Physicochemical & In Vitro ADME Properties

Notice how fluorination drastically lowers the


 and eliminates hERG liability, while spirocyclization lowers LogD and moderately improves metabolic stability.
Compound ClassRepresentative Scaffold

LogD (pH 7.4)hERG

(µM)
Rat Liver Microsomal

(µL/min/mg)
Standard Secondary Amine Piperidine9.52.81.245.0

-Difluorinated Amine
3,3-Difluoropiperidine7.22.5>30.012.5
Spirocyclic Amine 2-Azaspiro[3.3]heptane9.21.915.018.0
Table 2: In Vivo Rat Pharmacokinetic Parameters (IV/PO)

In vivo data confirms the in vitro predictions. The standard amine suffers from high clearance and massive lysosomal trapping (high


), resulting in poor bioavailability. Both novel scaffolds rescue the PK profile.
Compound ClassIV Clearance (mL/min/kg)

(L/kg)
IV Half-life (h)PO Bioavailability (F%)
Standard Secondary Amine 35.0 (High)8.52.815%

-Difluorinated Amine
10.0 (Low)3.23.755%
Spirocyclic Amine 15.0 (Low-Mod)4.13.148%

Conclusion

The basicity paradox of traditional amines necessitates structural innovation in modern drug discovery. As demonstrated by the experimental data,


-fluorination  is the premier strategy for mitigating hERG toxicity and CYP-mediated clearance by modulating the amine's 

and oxidation potential. Conversely, spirocyclization offers an elegant method to restrict conformation and lower lipophilicity, optimizing the volume of distribution and oral bioavailability without compromising the basic center required for target affinity. Selection between these scaffolds should be driven by the specific liability (toxicity vs. lipophilicity) identified during early ADME screening.

References

1.[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / NIH. 5 2.[6] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications.6 3.[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem / Yuntsg. 2 4.[3] Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. 3 5.[1] The pKa Distribution of Drugs: Application to Drug Discovery. PMC / NIH. 1 6.[4] Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC / NIH. 4

Sources

Comparative

Comparative stability studies of new β2-adrenergic agonists

As a Senior Application Scientist overseeing formulation integrity and analytical development, I approach the stability profiling of β2-adrenergic agonists not just as a regulatory checkbox, but as a fundamental determin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing formulation integrity and analytical development, I approach the stability profiling of β2-adrenergic agonists not just as a regulatory checkbox, but as a fundamental determinant of clinical efficacy. Inhalation formulations—whether dry powder inhalers (DPIs) or pressurized metered-dose inhalers (pMDIs)—deliver microgram-level doses directly to the pulmonary epithelium. At this microscopic scale, even minor chemical degradation can drastically reduce receptor affinity and bronchodilatory action.

This guide provides an objective, data-driven comparison of the stability profiles of next-generation ultra-long-acting β2-agonists (ultra-LABAs) like Indacaterol and Vilanterol, benchmarked against legacy LABAs like Formoterol. Furthermore, it outlines a self-validating experimental methodology for establishing true stability-indicating assays.

Mechanistic Grounding: The Pharmacophore & Degradation

To understand why we stress-test these molecules, we must first look at their structure. β2-agonists share a core pharmacophore: an aromatic ring with hydroxyl groups (essential for hydrogen bonding to the β2-receptor) and a lipophilic tail terminating in a secondary amine.

Environmental stress (heat, humidity, light, or reactive oxygen species in excipients) targets these specific functional groups. For instance, the oxidation of phenolic hydroxyls or the hydrolysis of amide/ester linkages alters the spatial geometry of the molecule. When the pharmacophore is compromised, the agonist can no longer induce the active conformational shift in the β2-adrenergic receptor, halting the downstream cAMP signaling cascade.

Pathway Agonist Intact β2-Agonist (Indacaterol/Vilanterol) Degradant Degradation Product (e.g., FMTR-DP-1) Agonist->Degradant Environmental Stress (Heat, Light, pH) Receptor β2-Adrenergic Receptor (Active Conformational Shift) Agonist->Receptor High Affinity Binding NoEffect Loss of Efficacy / Receptor Inactivity Degradant->NoEffect Altered Pharmacophore Gs Gs Protein Activation Receptor->Gs Signal Transduction AC Adenylyl Cyclase Gs->AC ATP Conversion cAMP cAMP Accumulation & Bronchodilation AC->cAMP Kinase Activation

Fig 1: β2-Adrenergic signaling pathway and the pharmacological impact of agonist degradation.

Comparative Stability Profiles: Ultra-LABAs vs. Legacy LABAs

Modern ultra-LABAs have been engineered with bulkier, more sterically hindered side chains to resist enzymatic and environmental degradation. Below is a comparative synthesis of their stability behaviors under ICH Q1A forced degradation conditions.

Active Pharmaceutical Ingredient (API)GenerationAcidic/Basic Hydrolysis (1N HCl / 1N NaOH, 60°C)Oxidative Stress (10% H₂O₂, 60°C)Photolytic Stress (UV/Vis, 1.2M lux-hr)Thermal Stress (Solid State, 50°C)
1 Legacy LABAHigh Susceptibility. Rapidly forms the Pictet-Spengler cyclization degradant FMTR-DP-1[1].Moderate degradation.Stable.Moderate degradation over time.
2 Ultra-LABAModerate stability. Slower hydrolysis kinetics due to steric shielding.High Susceptibility. Phenolic rings are prone to oxidation.Highly Stable. Proven non-photosensitive in blister packs[2].Highly stable up to 18 months at 40°C/75% RH[2].
3 Ultra-LABAModerate stability.High Susceptibility.Highly Stable. Demonstrated robust photostability[3].Highly stable under accelerated conditions.

Data Interpretation: While newer ultra-LABAs (Indacaterol, Vilanterol) solve the thermal and photolytic instability issues that plagued early inhalation therapies, their electron-rich aromatic systems remain highly vulnerable to oxidative stress. This dictates the necessity for strict control of peroxide impurities in excipients like lactose monohydrate.

Designing a Self-Validating Stability-Indicating Method (SIM)

To accurately quantify the degradation outlined above, an analytical method must be engineered to separate the parent API from all potential degradants. I advocate for a self-validating system —a protocol that inherently proves its own accuracy during every run.

The Causality Behind the Chemistry
  • Why a Zorbax SB C8 Column? We purposefully select a sterically protected C8 stationary phase over a standard C18. The bulky diisobutyl side chains protect the silica siloxane bonds from hydrolysis at low pH, while the shorter C8 chain reduces excessive hydrophobic retention of the highly lipophilic ultra-LABAs, ensuring sharp peak symmetry[4].

  • Why 0.2% Perchloric Acid? β2-agonists possess highly basic secondary amine groups. Weak acids fail to fully suppress silanol ionization on the silica stationary phase, leading to peak tailing. Perchloric acid (pH ~2.0) acts as a strong ion-pairing agent, fully protonating the amines and masking silanol interactions, driving predictable retention[4].

  • How is it Self-Validating? The method relies on two checkpoints: Mass Balance (the sum of all peak areas must equal 100% ±2% of the unstressed control) and Peak Purity (using a Photodiode Array detector to confirm no degradants are co-eluting beneath the main API peak).

Workflow cluster_Stress Forced Degradation Conditions (ICH Q1A) API API / Formulation (e.g., 250 µg/mL) Acid Acidic (1N HCl) 60°C, 3h API->Acid Base Basic (1N NaOH) 60°C, 3h API->Base Ox Oxidative (10% H2O2) 60°C, 3h API->Ox Photo Photolytic (UV/Vis) 1.2M lux-hr API->Photo Prep Neutralization & Dilution (Self-Validating Step) Acid->Prep Base->Prep Ox->Prep Photo->Prep HPLC RP-HPLC / LC-MS Analysis (Zorbax SB C8, Gradient) Prep->HPLC Inject 10-20 µL Validation Peak Purity (PDA) & Mass Balance Calculation HPLC->Validation Data Processing

Fig 2: Stability-indicating forced degradation workflow with self-validating analytical steps.

Step-by-Step Experimental Protocol: Forced Degradation & RP-HPLC

Phase 1: Sample Stressing (Targeting 10-20% Degradation)

  • Preparation: Prepare a 250 µg/mL stock solution of the β2-agonist in a compatible diluent (e.g., Methanol/Water 50:50).

  • Acid Hydrolysis: Transfer 5 mL of stock to a flask. Add 1 mL of 1N HCl. Heat at 60°C for 3 hours. Causality: Accelerates the cleavage of formamide/ester bonds.

  • Base Hydrolysis: Transfer 5 mL of stock to a flask. Add 1 mL of 1N NaOH. Heat at 60°C for 3 hours.

  • Oxidation: Transfer 5 mL of stock to a flask. Add 1 mL of 10% H₂O₂. Heat at 60°C for 3 hours. Causality: Induces free-radical attack on the phenolic rings.

  • Neutralization (Critical Step): Cool all samples to room temperature. Neutralize the acid-stressed sample with 1 mL of 1N NaOH, and the base-stressed sample with 1 mL of 1N HCl. Causality: Injecting highly acidic/basic samples directly distorts the mobile phase pH within the column plug, causing peak splitting. Dilute all samples to a final concentration of 50 µg/mL.

Phase 2: Chromatographic Separation

  • Column: Zorbax SB C8, 5 μm (150 × 4.6 mm)[4].

  • Mobile Phase A: 0.2% v/v Perchloric Acid in LC-MS grade water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-8 min (ramp to 60% B), 8-10 min (hold 60% B), 10-12 min (return to 10% B).

  • Detection: Photodiode Array (PDA) set to 230 nm (optimal for the aromatic pharmacophore)[4].

Phase 3: System Validation

  • Verify that the API peak purity angle is less than the purity threshold across all stressed samples.

  • Calculate Mass Balance: (Area of API + Area of all Degradants) / Area of Unstressed Control API * 100. Ensure the result falls between 98.0% and 102.0%.

References

  • Title: Oslif Breezhaler, INN-indacaterol - European Medicines Agency (EMA) Source: europa.eu URL: 2

  • Title: Report on the Deliberation Results May 16, 2014 - Pharmaceuticals and Medical Devices Agency (PMDA) Source: pmda.go.jp URL: 3

  • Title: Degradation Profiling of Formoterol Inhalation Product: Isolation and Characterization of Novel Degradant Expending Advanced Chromatography and Spectroscopy Techniques Source: researchgate.net URL: 1

  • Title: A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product Source: mdpi.com URL: 4

Sources

Validation

Reproducibility Guide: Strategic Synthesis of 2-Methyl-2-(2-methylphenyl)propan-1-amine

Executive Briefing As a Senior Application Scientist, I frequently evaluate synthetic routes not just for theoretical viability, but for bench-level reproducibility, scalability, and purification efficiency. The target m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for theoretical viability, but for bench-level reproducibility, scalability, and purification efficiency. The target molecule, 2-Methyl-2-(2-methylphenyl)propan-1-amine, is a sterically congested


-dimethylphenethylamine derivative. Such scaffolds are critical in the rational design of GPCR ligands, particularly cannabinoid type-1 (CB1) receptor allosteric modulators .

Synthesizing primary amines with adjacent quaternary carbon centers presents a unique challenge: direct amination or standard reductive amination approaches often fail due to severe steric shielding . Furthermore, while modern transition-metal catalysis excels at aryl amine synthesis , constructing hindered aliphatic amines requires classical, robust carbanion chemistry followed by aggressive reduction. This guide objectively compares the two most common synthetic strategies and provides a self-validating protocol for the superior route.

Strategic Route Selection & Mechanistic Rationale

When targeting an ortho-substituted phenethylamine, regiochemical fidelity is the primary metric of success. We evaluate two competing methodologies:

Route A: Nitrile Alkylation & Reduction (The Gold Standard) This route begins with 2-(2-methylphenyl)acetonitrile. Because the ortho-methyl group is pre-installed on the starting material, regiochemical purity is guaranteed. The


-carbon is exhaustively dimethylated using a strong base and methyl iodide. The subsequent reduction of the sterically hindered nitrile requires an uncharged, electrophilic reducing agent. Borane-dimethyl sulfide (

) coordinates directly to the nitrile nitrogen's lone pair, driving the reduction forward despite the bulky adjacent quaternary carbon.

Route B: Friedel-Crafts Alkylation (The Alternative) This approach attempts to react toluene with 1-amino-2-methylpropan-2-ol in the presence of


. While highly scalable and utilizing cheap reagents, the electrophilic aromatic substitution is governed by steric hindrance. The bulky tertiary carbocation preferentially attacks the para and meta positions of toluene. The desired ortho isomer (2-methylphenyl) is formed in minor quantities, requiring tedious preparative HPLC to isolate.

Quantitative Performance Metrics

The following table summarizes the objective performance data of both routes based on standard laboratory scale (10–50 mmol) executions.

MetricRoute A: Nitrile Alkylation (Recommended)Route B: Friedel-Crafts Alkylation
Overall Yield 75 - 85%30 - 40%
Regiochemical Purity >99% (Exclusive ortho product)<40% (Complex o/m/p mixture)
Steric Tolerance Excellent (Borane bypasses bulk)Poor (Aromatic ring deactivated by bulk)
Purification Simple Acid-Base ExtractionTedious Preparative HPLC required
Reproducibility High (Self-validating checkpoints)Low (Batch-to-batch isomer variance)

Visualizations

Workflow SM1 2-(2-Methylphenyl) acetonitrile Step1A 1. NaH, MeI 2. BH3-SMe2 SM1->Step1A SM2 Toluene + 1-amino-2-methylpropan-2-ol Step1B AlCl3 (Friedel-Crafts) SM2->Step1B ProdA 2-Methyl-2-(2-methylphenyl) propan-1-amine (>99% ortho) Step1A->ProdA ProdB Isomeric Mixture (ortho/meta/para) Step1B->ProdB

Workflow comparing the regioselective Route A with the non-selective Route B.

Mechanism N1 Nitrile (R-C≡N) N2 Borane Complexation (R-C≡N+-B-H3) N1->N2 BH3-SMe2 N3 First Hydride Transfer (R-CH=N-BH2) N2->N3 Intramolecular H-shift N4 Second Hydride Transfer (R-CH2-N(BH2)2) N3->N4 +BH3 N5 Methanol Quench (R-CH2-NH2) N4->N5 MeOH / HCl

Mechanistic pathway of sterically hindered nitrile reduction using borane-dimethyl sulfide.

Self-Validating Experimental Architecture

A self-validating protocol incorporates built-in analytical checkpoints that prevent the progression of failed reactions. By leveraging the physical and chemical properties of the intermediates, this workflow guarantees high reproducibility.

Phase 1: Exhaustive Dimethylation

Objective: Convert 2-(2-methylphenyl)acetonitrile to 2-methyl-2-(2-methylphenyl)propanenitrile.

  • Setup: Dissolve 2-(2-methylphenyl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Deprotonation & Alkylation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases. Dropwise add Methyl Iodide (2.5 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (Analytical): Analyze the mixture via

    
    H-NMR or GC-MS. The mono-methylated intermediate is a common failure point. If a quartet/doublet pattern (benzylic proton) is visible in the NMR, the reaction is incomplete. The reaction is only validated to proceed when a sharp 6H singlet (~1.7 ppm) confirms exhaustive gem-dimethylation.
    
  • Workup: Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate, dry over 
    
    
    
    , and concentrate in vacuo.
Phase 2: Electrophilic Nitrile Reduction

Objective: Reduce the sterically hindered nitrile to the primary amine.

  • Setup: Dissolve the crude 2-methyl-2-(2-methylphenyl)propanenitrile (1.0 eq) in anhydrous THF (0.1 M) under argon.

  • Reduction: Add

    
     (2.0 M in THF, 3.0 eq) dropwise at room temperature. Reflux the mixture at 70 °C for 16 hours.
    
  • Quench: Cool to 0 °C. Carefully add Methanol dropwise to quench excess borane (Caution: vigorous

    
     evolution), followed by 2M HCl (aq) to break the boron-amine complex. Stir for 1 hour.
    
  • Self-Validation Checkpoint (Chemical Isolation): Remove organic solvents in vacuo. The product is now a water-soluble hydrochloride salt. Wash the acidic aqueous layer twice with Dichloromethane (DCM) and discard the organic layers. Causality: This step automatically purges any unreacted nitrile or non-basic impurities.

  • Recovery: Basify the aqueous layer to pH > 12 using 5M NaOH. Extract the milky aqueous layer with fresh DCM (3x). Dry the combined organic layers over

    
     and concentrate.
    
  • Final Validation: If you recover mass from this final extraction, it is chemically validated as a basic amine.

    
    H-NMR will show a 2H singlet (~2.8 ppm) for the methylene group adjacent to the amine, confirming successful reduction.
    

References

  • Title: Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: 24.6: Synthesis of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Arylamine synthesis by amination (arylation) Source: Organic Chemistry Portal URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(2-methylphenyl)propan-1-amine for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-2-(2-methylphenyl)propan-1-amine, a substituted phenethylamine derivative. As a senior application scientist, my aim is to provide not just a set of instructions, but a framework for thinking about chemical waste management that prioritizes safety, regulatory compliance, and environmental stewardship.

Pre-Disposal Safety Assessment: Understanding the Hazard Profile

Before any disposal procedures are initiated, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 2-Methyl-2-(2-methylphenyl)propan-1-amine may not always be readily available for novel compounds, a conservative approach based on the known hazards of structurally similar aromatic amines is essential.

Aromatic amines as a class of compounds can present significant health and environmental risks.[1][2][3] Some are known to be carcinogenic, mutagenic, and toxic to aquatic life.[1][2] For instance, the structurally related compound, 2-methyl-2-phenylpropan-1-amine, is classified under the Globally Harmonized System (GHS) as causing serious eye damage.[4] Other similar amine compounds are known to be combustible, harmful if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[5]

Therefore, 2-Methyl-2-(2-methylphenyl)propan-1-amine should be handled as a hazardous substance with the following potential hazards:

Potential HazardAssociated RisksRecommended Precautions
Eye Damage Can cause serious and potentially irreversible damage to the eyes.Always wear chemical safety goggles and, for larger quantities, a face shield.
Skin Corrosion/Irritation May cause chemical burns or irritation upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.
Environmental Hazard Potentially toxic to aquatic organisms.Prevent release into the environment. Do not dispose of down the drain.
Combustibility May be a combustible liquid.Keep away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following minimum PPE must be worn when handling 2-Methyl-2-(2-methylphenyl)propan-1-amine for disposal:

  • Eye and Face Protection: Chemical splash goggles are mandatory. For larger volumes, a face shield should also be used.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

The proper disposal of 2-Methyl-2-(2-methylphenyl)propan-1-amine is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.

  • Do not mix 2-Methyl-2-(2-methylphenyl)propan-1-amine waste with other waste streams, such as halogenated or non-halogenated solvents, unless specifically instructed to do so by your EHS department.

  • Keep acidic and basic waste streams separate.

  • Aromatic amine wastes should be segregated from other chemical classes to prevent potentially hazardous reactions.[1]

Step 2: Containerization

The choice of waste container is critical to prevent leaks and ensure compatibility.

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.

  • Do not overfill the container; a general rule is to fill to no more than 80% of its capacity.

Step 3: Labeling

Accurate and thorough labeling of hazardous waste is a legal requirement and a critical safety measure.

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the full chemical name: "2-Methyl-2-(2-methylphenyl)propan-1-amine." Avoid using abbreviations or chemical formulas.

  • List all constituents of the waste, including any solvents or other chemicals present, with their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

  • Include the name of the principal investigator and the laboratory location.

Step 4: Storage

Proper storage of the waste container while it awaits pickup is essential to prevent accidents.

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • The container must be kept closed at all times, except when adding waste.

Step 5: Final Disposal

The final disposal of the chemical waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of 2-Methyl-2-(2-methylphenyl)propan-1-amine down the sanitary sewer or in the regular trash.[3] This is illegal and poses a significant threat to the environment.[3]

  • Follow all institutional and local regulations for hazardous waste disposal. These regulations are in place to protect both human health and the environment.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS department and emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-2-(2-methylphenyl)propan-1-amine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal cluster_spill Spill Response A Identify Waste: 2-Methyl-2-(2-methylphenyl)propan-1-amine B Consult SDS/Assess Hazards (Treat as Hazardous) A->B C Select Appropriate PPE B->C D Segregate Waste Stream (Aromatic Amine Waste) C->D E Containerize in a Compatible & Labeled Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Licensed Professionals G->H S1 Spill Occurs S2 Assess Spill Size S1->S2 S3 Small Spill: Contain & Clean Up S2->S3 Small S4 Large Spill: Evacuate & Call EHS S2->S4 Large S3->E Dispose of as Hazardous Waste

Caption: Disposal workflow for 2-Methyl-2-(2-methylphenyl)propan-1-amine.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a procedural task; it is a fundamental aspect of a robust safety culture in any research environment. By adhering to these guidelines, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste management.

References

  • Sigma-Aldrich. (2025, November 6).
  • ACS Publications. (2023, November 9).
  • PubChem. 2-Methyl-2-phenylpropan-1-amine.
  • Fisher Scientific. (2009, November 17).
  • Airgas.
  • Sustainability Directory. (2025, November 29).
  • ECHEMI. (2019, July 15). 2-Methyl-1-(methylthio)
  • Canada.ca. (2020, August 15).
  • Sigma-Aldrich. (2025, November 6).
  • Cayman Chemical. (2025, July 24). Safety Data Sheet: N-methyl-2-Phenylpropan-1-amine (hydrochloride).
  • PubMed. (2017, February 15). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe.
  • ECHEMI.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 1-Propanol, 2-methyl-2-(methylamino)-.
  • ResearchGate.
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  • Wikipedia. Substituted phenethylamine.
  • PubChem. (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride.
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Handling

Comprehensive Safety and Handling Guide for 2-Methyl-2-(2-methylphenyl)propan-1-amine

A Senior Application Scientist's Guide to Safe Laboratory Operations As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excelle...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth technical instruction for the safe handling, use, and disposal of 2-Methyl-2-(2-methylphenyl)propan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from authoritative data on structurally analogous compounds, particularly substituted propylamine derivatives. The core principle is to treat this compound with a high degree of caution, assuming it possesses the hazards characteristic of its chemical class.

Foundational Hazard Assessment

Before any handling, it is crucial to understand the potential risks.[1][2][3] The foundational step in any chemical safety protocol is a thorough understanding of the substance's potential hazards.[2] Structurally, 2-Methyl-2-(2-methylphenyl)propan-1-amine is a primary amine. Amines as a class can be corrosive and irritants. A close structural analog, 2-Methyl-2-phenylpropan-1-amine, is classified under the Globally Harmonized System (GHS) as causing serious eye damage (H318).[4] Propylamine and its derivatives are known irritants to the eyes, skin, and respiratory tract, and can cause burns upon prolonged contact.[5] Therefore, we must operate under the assumption that 2-Methyl-2-(2-methylphenyl)propan-1-amine poses similar, if not identical, hazards.

Assumed Hazard Profile:

  • Serious Eye Damage: High probability of causing severe, potentially irreversible eye damage upon contact.

  • Skin Corrosion/Irritation: Potential to cause skin irritation or chemical burns.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or systemic toxicity.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary barrier between the researcher and chemical exposure.[1][6] The following equipment is mandatory for all procedures involving this compound.

Protection TypeSpecific RecommendationsRationale & Causality
Eye & Face Protection Chemical safety goggles used in conjunction with a full-face shield.[7]Critical Mandate: The high risk of serious eye damage, as indicated by analogous compounds, necessitates protection beyond standard safety glasses.[4] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[6]Amines can be dermally absorbed and cause irritation or burns.[8] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. After use, hands should be thoroughly washed and dried.[9]
Body Protection A flame-resistant lab coat, fully fastened. Long pants and closed-toe, non-perforated shoes are required.[3][10]This protects the skin on the arms and body from accidental splashes and contact. Appropriate street clothing ensures no skin is exposed below the waist.[3]
Respiratory Protection All handling of solids and solutions must be performed within a certified chemical fume hood.This is the primary engineering control to minimize inhalation exposure to potentially irritating vapors or aerosols.[1][6] A respirator may be required for large-scale work or spill cleanup, based on a site-specific risk assessment.

Operational Protocol: From Benchtop to Disposal

Adherence to a systematic, step-by-step protocol is essential for minimizing risk and ensuring experimental integrity.

Preparation and Staging
  • Ventilation Verification: Before beginning, ensure the chemical fume hood is operational and the airflow is verified.[6]

  • Clear Workspace: Maintain an uncluttered workspace. Only materials essential for the immediate procedure should be present.

  • Emergency Equipment Check: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[3]

  • Spill Kit: Have a spill kit rated for amines or corrosive materials readily available.

Handling and Experimental Use
  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

  • Chemical Transfer: When transferring the chemical, use appropriate tools like a spatula for solids or a pipette for liquids.[2] Always perform transfers over a containment tray to catch any potential spills.

  • Container Management: Open containers slowly and away from your face to safely release any built-up pressure.[2] Keep containers tightly sealed when not in use.[2]

  • Avoid Contamination: Never return unused chemicals to their original container to prevent contamination.[2] Do not eat, drink, or apply cosmetics in the laboratory.[10]

  • Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the designated hazardous waste stream.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[10]

The following diagram illustrates the core handling workflow designed to minimize exposure risk.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase PREP1 Verify Fume Hood Function PREP2 Assemble PPE & Spill Kit PREP1->PREP2 Confirm Safety H1 Don All Required PPE PREP2->H1 Begin Work H2 Transfer Chemical Over Tray H1->H2 H3 Seal Container When Not In Use H2->H3 C1 Decontaminate Surfaces & Equipment H3->C1 Work Complete C2 Segregate & Dispose of Waste C1->C2 C3 Safely Remove PPE C2->C3 C4 Thoroughly Wash Hands C3->C4

Core Handling Workflow for 2-Methyl-2-(2-methylphenyl)propan-1-amine

Emergency and Spill Response

Immediate and correct action is critical in any emergency situation.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate and urgent medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Management
  • Small Spill (in fume hood): Alert personnel in the immediate area. Use an appropriate absorbent material from a spill kit to contain and absorb the spill. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel. If safe to do so, shut off ignition sources.[12] Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Protocol

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Waste Segregation: All materials contaminated with 2-Methyl-2-(2-methylphenyl)propan-1-amine, including excess chemical, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[10] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.[13]

By integrating these safety protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Safe Lab Practices. (2026). Environmental Health & Safety.
  • Lab Safety. (n.d.). University of California, Berkeley Environmental Health & Safety.
  • 2-Methyl-2-phenylpropan-1-amine. (n.d.).
  • Propylamine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2-(Methylamino)
  • 2-Amino-2-methyl-1-propanol Safety D
  • 2-AMINO-2-METHYL-1-PROPANOL, BUFFER CONCENTRATE Safety D
  • Propylamine (C3H9N) Properties. (n.d.). GazFinder.
  • Personal protective equipment for handling Indole-propylamine. (n.d.). Benchchem.
  • N-methyl-2-Phenylpropan-1-amine (hydrochloride)
  • 2-Amino-2-Methyl-Propan-1-OL MATERIAL SAFETY D
  • 2-Methyl-2-Butene Safety D
  • 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary. (2012).

Sources

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